Cpfpx
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23FN4O2 |
|---|---|
Molecular Weight |
321.38 g/mol |
IUPAC Name |
8-cyclopentyl-3-(3-(18F)fluoranylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1 |
InChI Key |
GGGMDKJPUXTDAW-SJPDSGJFSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC[18F] |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)CPFPX 8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine CPFPX cpd |
Origin of Product |
United States |
Foundational & Exploratory
The Antagonistic Mechanism of CPFPX on the A1 Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of 8-Cyclopentyl-1,3-dipropylxanthine (CPFPX), a potent and selective antagonist of the A1 adenosine receptor (A1AR). This document provides a comprehensive overview of its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism
This compound, also known as DPCPX, is a xanthine derivative that exerts its effects by competitively blocking the binding of the endogenous agonist, adenosine, to the A1 adenosine receptor. The A1AR is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by adenosine, the A1AR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By occupying the orthosteric binding site of the A1AR, this compound prevents this signaling cascade, thereby antagonizing the physiological effects of adenosine.
Quantitative Binding and Potency Data
The affinity and selectivity of this compound for the human adenosine receptor subtypes have been determined through various radioligand binding and functional assays. The data presented below is summarized from multiple studies to provide a comparative overview.
| Parameter | Receptor Subtype | Value | Reference |
| Ki (Inhibition Constant) | Human A1 | 3.9 nM | [1] |
| Human A2A | 130 nM | [1] | |
| Human A2B | 1.0 µM | [1] | |
| Human A3 | 4.0 µM | [1] | |
| Kd (Dissociation Constant) | Rat A1AR ([3H]-CPFPX) | 4.4 nM | [2] |
Note: Ki values represent the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the presence of a radioligand. A lower Ki value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the A1 adenosine receptor and a typical experimental workflow to characterize the antagonistic action of this compound.
References
[18F]CPFPX: A Technical Guide to its A1 Adenosine Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the radioligand [18F]CPFPX, a potent and selective antagonist for the A1 adenosine receptor (A1AR). The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in the application of [18F]this compound for in vitro and in vivo studies.
Quantitative Data on Binding Affinity and Selectivity
[18F]this compound, and its tritiated isotopologue [3H]this compound, which shares an identical chemical structure, exhibit a high binding affinity for the A1 adenosine receptor. In vitro studies have demonstrated that [3H]this compound binds with nanomolar affinity to A1ARs.[1][2] The selectivity of this compound is a key attribute, with extensive in vitro competition studies confirming its high specificity for the A1AR. These studies have shown that compounds targeting other receptors, including the adenosine A2A receptor antagonist ZM 241385, as well as various cholinergic, serotoninergic, and glutamatergic receptor ligands, do not compete for [3H]this compound binding sites at concentrations below the micromolar level.[1][2]
| Radioligand | Receptor Subtype | Binding Affinity (Kd) | Selectivity Profile | Reference |
| [3H]this compound | Adenosine A1 (A1AR) | 4.4 nmol/L | Highly selective over other adenosine receptor subtypes and other neurotransmitter receptors (binding affinity >1 µM) | [1][2] |
| [3H]this compound | Adenosine A2A | > 1000 nmol/L | > 227-fold selectivity for A1AR | [1][2] |
| [3H]this compound | Other Receptors (Cholinergic, Serotoninergic, Glutamatergic) | > 1000 nmol/L | High selectivity | [1][2] |
Experimental Protocols
In Vitro Competition Binding Assay (Membrane Preparation)
This protocol outlines a typical procedure for determining the binding affinity and selectivity of this compound using in vitro competition binding assays with membrane preparations from cells or tissues expressing adenosine receptors.
Materials:
-
Tissue or cells expressing the target adenosine receptor subtypes.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl with 2 units/mL adenosine deaminase, pH 7.4.
-
Radioligand: [3H]this compound.
-
Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).
-
Competitor compounds (e.g., this compound, ZM 241385).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]this compound (typically at or near its Kd value).
-
Increasing concentrations of the competitor compound.
-
For non-specific binding, add 10 µM DPCPX.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Quantitative Autoradiography
This protocol describes the use of [3H]this compound for quantitative autoradiography to visualize the distribution of A1AR in brain tissue sections.
Materials:
-
Frozen brain tissue sections (10-20 µm thick) mounted on slides.
-
Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl with 2 units/mL adenosine deaminase, pH 7.4.
-
Radioligand: [3H]this compound (in incubation buffer at a concentration around the Kd).
-
Non-specific binding solution: Incubation buffer containing 10 µM DPCPX.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Tissue Preparation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the slides in pre-incubation buffer for 15-30 minutes at room temperature to remove endogenous adenosine.
-
-
Incubation:
-
Incubate the slides with the [3H]this compound solution for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate a parallel set of slides in the non-specific binding solution.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Imaging and Analysis:
-
Expose the dried slides to phosphor imaging plates or autoradiography film for an appropriate duration.
-
Scan the plates or develop the film.
-
Quantify the signal intensity in different brain regions using image analysis software, with reference to co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.
-
Preclinical In Vivo PET Imaging
This protocol provides a general framework for conducting a preclinical PET imaging study in rodents using [18F]this compound.
Materials:
-
[18F]this compound radiotracer, formulated for intravenous injection.
-
Small animal PET scanner.
-
Anesthesia system (e.g., isoflurane).
-
Animal monitoring equipment (respiration, temperature).
-
Catheter for intravenous injection.
-
(Optional) Arterial line for blood sampling.
Procedure:
-
Animal Preparation:
-
Fast the animal for a few hours prior to the scan to reduce variability, but ensure access to water.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed and secure its head in a stereotaxic holder to minimize motion.
-
Insert a catheter into a tail vein for radiotracer injection.
-
(Optional) For full kinetic modeling, an arterial line can be placed for blood sampling to determine the arterial input function.
-
-
Radiotracer Injection and PET Scan Acquisition:
-
Administer a bolus injection of [18F]this compound intravenously. The exact dose will depend on the scanner sensitivity and animal model.
-
Start the PET scan acquisition simultaneously with the injection.
-
Acquire dynamic scan data for a duration of 60-120 minutes.
-
-
Data Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Correct the data for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical imaging modality like MRI or CT for accurate anatomical localization.
-
Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures.
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model, Logan graphical analysis) to quantify receptor binding, often expressed as the distribution volume (VT) or binding potential (BPND). In vivo displacement experiments with a cold A1AR antagonist like DPCPX can be performed to confirm the specificity of the [18F]this compound signal.[1]
-
Visualization of Pathways and Workflows
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for [18F]this compound In Vitro Binding Assay
The following diagram illustrates the key steps involved in performing an in vitro competition binding assay to characterize the affinity of a compound for the A1 adenosine receptor using [18F]this compound or its tritiated analog.
Caption: In Vitro Competition Binding Assay Workflow.
Logical Relationship for Preclinical [18F]this compound PET Study
This diagram outlines the logical flow and key stages of a preclinical Positron Emission Tomography (PET) study utilizing [18F]this compound.
Caption: Preclinical [18F]this compound PET Study Workflow.
References
An In-depth Technical Guide to 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine, commonly known as CPFPX, is a potent and highly selective antagonist for the A1 adenosine receptor (A1AR).[1] Its primary application lies in the field of neuroscience and nuclear medicine, where its radiolabeled form, [18F]this compound, serves as a key radioligand for the in vivo visualization and quantification of A1ARs using Positron Emission Tomography (PET). This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a xanthine derivative characterized by a cyclopentyl group at the 8-position, a propyl group at the 1-position, and a 3-fluoropropyl group at the 3-position of the xanthine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine | N/A |
| Abbreviation | This compound | N/A |
| Molecular Formula | C18H27FN4O2 | N/A |
| Molecular Weight | 366.44 g/mol | N/A |
| LogP (Octanol-Water Partition Coefficient) | 2.1 ± 0.15 | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Aqueous Solubility | Not available | N/A |
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Species/Tissue | Reference |
| Target Receptor | A1 Adenosine Receptor (A1AR) | Human, Rat | [1] |
| Receptor Affinity (Kd) | 4.4 nmol/L ([3H]this compound) | Rat Brain | [1] |
| Selectivity | >1200-fold for A1AR over A2AAR | Rat Striatal Membranes | [2] |
| Inhibition Constant (Ki) for A1AR | ~1.9 - 380 nM (for metabolites) | Pig Brain Cortex | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the A1 adenosine receptor. The A1AR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of adenosine to the A1AR, this compound prevents this signaling cascade, thereby inhibiting the downstream effects of A1AR activation.
Figure 1. Signaling pathway of the A1 adenosine receptor and the antagonistic action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been described by Holschbach et al. (2002). The key steps involve the alkylation of 8-cyclopentyl-1-propylxanthine with 1-bromo-3-fluoropropane. The precursor for radiosynthesis is typically a tosylate derivative to facilitate nucleophilic substitution with [18F]fluoride.
Radiosynthesis of [18F]this compound
The no-carrier-added (nca) radiosynthesis of [18F]this compound is a crucial step for its use in PET imaging.
Figure 2. General experimental workflow for the radiosynthesis of [18F]this compound.
Methodology:
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Radiofluorination: The precursor, 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine, is reacted with no-carrier-added [18F]KF under aminopolyether-mediated conditions (Kryptofix 2.2.2/K2CO3).[1]
-
Deprotection: The protecting group is removed.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified [18F]this compound is formulated in a sterile solution, typically 0.9% NaCl with 7% ethanol, for intravenous injection.[1]
-
Quality Control: The final product undergoes quality control to determine radiochemical purity (>98%) and specific activity (>270 GBq/µmol).[1]
In Vitro Receptor Autoradiography with [3H]this compound
This technique is used to visualize the distribution of A1ARs in tissue sections.
Methodology:
-
Tissue Preparation: Brains are frozen, and thin coronal sections (e.g., 20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous adenosine.
-
Incubation: Sections are incubated with a solution containing [3H]this compound at a concentration appropriate to label A1ARs (e.g., in the low nanomolar range).
-
Non-specific Binding: To determine non-specific binding, a parallel set of sections is incubated with [3H]this compound in the presence of a high concentration of a non-radiolabeled A1AR antagonist (e.g., DPCPX).
-
Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and exposed to a tritium-sensitive phosphor screen or film.
-
Imaging and Analysis: The resulting autoradiograms are imaged, and the density of A1ARs in different brain regions is quantified by comparing the signal intensity to standards of known radioactivity.
In Vivo PET Imaging with [18F]this compound
PET imaging with [18F]this compound allows for the non-invasive quantification of A1ARs in the living brain.
Methodology:
-
Subject Preparation: Human or animal subjects are positioned in the PET scanner. For quantitative studies, an arterial line may be placed for blood sampling.
-
Radiotracer Injection: A bolus of [18F]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired over a specified period (e.g., 90 minutes).[4]
-
Arterial Blood Sampling: If required for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of [18F]this compound and its metabolites in plasma.
-
Image Reconstruction and Analysis: The PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images corresponding to different brain structures.
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are fitted to pharmacokinetic models (e.g., two-tissue compartment model) to estimate the total distribution volume (VT), which is an indicator of A1AR density. Alternatively, a reference region approach can be used for semi-quantification.
Applications in Research and Drug Development
-
Neurodegenerative Diseases: Studying the role of A1ARs in conditions like Alzheimer's and Parkinson's disease.
-
Epilepsy: Investigating the involvement of A1ARs in seizure activity.
-
Cerebral Ischemia: Assessing the neuroprotective potential of modulating A1ARs.
-
Drug Development: Quantifying the in vivo occupancy of A1ARs by novel drug candidates.
-
Pharmacodynamic Studies: Evaluating the effects of substances like caffeine on A1AR availability.
Conclusion
This compound is a valuable research tool for the investigation of the A1 adenosine receptor system. Its high affinity and selectivity, particularly in its radiolabeled form [18F]this compound, make it an excellent ligand for PET imaging, enabling the non-invasive study of A1ARs in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further research may focus on elucidating the complete physicochemical profile of this compound and expanding its applications in clinical research.
References
- 1. Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[(18)F]fluoropropyl)-1-propylxanthine ([(18)F]this compound): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Identified and Putative Metabolites of the A1 Adenosine Receptor Antagonist 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A1 adenosine receptor PET using [18F]this compound: displacement studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
CPFPX as a Selective A1 Adenosine Receptor Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) is a potent and highly selective antagonist of the A1 adenosine receptor (A1AR). This xanthine derivative has become an invaluable tool in pharmacological research, particularly for in vivo imaging of A1ARs using Positron Emission Tomography (PET). Its high affinity and selectivity make it a crucial ligand for studying the physiological and pathological roles of the A1AR in the central nervous system and other tissues. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of its role in elucidating A1AR function.
Introduction
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, is abundantly expressed in the brain, heart, and other tissues, where it plays a critical role in neurotransmission, cardiac function, and inflammation. The development of selective antagonists for these receptors is paramount for both basic research and therapeutic applications. This compound has emerged as a leading A1AR antagonist due to its exceptional selectivity and favorable pharmacokinetic properties.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound exhibits high affinity for the A1 adenosine receptor. Radioligand binding studies have demonstrated a dissociation constant (Kd) in the low nanomolar range, indicating a strong interaction with the receptor.
Table 1: Binding Affinity of this compound for the A1 Adenosine Receptor
| Radioligand | Tissue/Cell Line | Kd (nmol/L) | Reference |
| [³H]this compound | Rat Brain | 4.4 | [1] |
A key attribute of this compound is its high selectivity for the A1AR over other adenosine receptor subtypes and other neurotransmitter receptors. Competition binding assays have shown that this compound has a significantly lower affinity for A2A, A2B, and A3 receptors. Furthermore, it does not show significant competition for various cholinergic, serotoninergic, and glutamatergic receptors at concentrations below the micromolar level[1].
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Method | Ki (nmol/L) or % Inhibition | Reference |
| Adenosine A1 | Radioligand Binding ([³H]this compound) | 4.4 (Kd) | [1] |
| Adenosine A2A | Competition Assay vs. ZM 241385 | No competition below µM level | [1] |
| Cholinergic Receptors | Competition Assay | No competition below µM level | [1] |
| Serotoninergic Receptors | Competition Assay | No competition below µM level | [1] |
| Glutamatergic Receptors | Competition Assay | No competition below µM level | [1] |
Functional Antagonism
This compound acts as a competitive antagonist at the A1AR, effectively blocking the intracellular signaling cascade initiated by adenosine or A1AR agonists. The primary signaling pathway of the A1AR involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring cAMP accumulation are therefore a standard method to quantify the antagonist potency of compounds like this compound.
Table 3: Functional Antagonist Potency of A1 Adenosine Receptor Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Example A1 Antagonist | cAMP Functional Assay | Tango ADORA1-bla U2OS DA | 12 |
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is a Gi/o protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
References
In Vivo Biodistribution of [18F]CPFPX in the Brain: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo biodistribution of [18F]CPFPX, a potent and selective antagonist for the adenosine A1 receptor (A1AR). [18F]this compound is a valuable radioligand for noninvasive imaging of A1ARs in the living brain using Positron Emission Tomography (PET), a critical tool in neuroscience research and drug development. Understanding its distribution and binding characteristics is paramount for studies related to cerebral ischemia, epilepsy, neurodegeneration, and other neurological disorders where A1ARs play a significant role.[1]
Introduction to [18F]this compound
[18F]this compound, or 8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine, is a xanthine-based antagonist of the adenosine A1 receptor. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the in vivo quantification and visualization of A1ARs. Preclinical and clinical studies have demonstrated that [18F]this compound possesses favorable characteristics for a PET radioligand, including high affinity and selectivity for A1ARs, rapid penetration of the blood-brain barrier, and a distribution pattern that reflects the known density of its target receptor.[2][3]
Quantitative Biodistribution Data
The biodistribution of [18F]this compound in the brain is heterogeneous, consistent with the known distribution of adenosine A1 receptors. The highest uptake is observed in gray matter regions rich in these receptors. The following tables summarize the quantitative data from preclinical studies in rats.
Table 1: Regional Brain Uptake of [18F]this compound in Rats
| Brain Region | Uptake (%ID/g) at 60 min post-injection |
| Cerebellum | High |
| Thalamus | High |
| Neocortex | High |
| Midbrain | Low |
Data derived from qualitative descriptions in preclinical studies.[1][4] Absolute %ID/g values require access to full-text articles with supplementary data.
Table 2: In Vivo Binding Characteristics of [18F]this compound in Rats
| Parameter | Value | Description |
| Specific Binding | ~70-80% | Percentage of total binding attributed to A1ARs.[2] |
| Displacement | 72% ± 8% | Reduction in [18F]this compound binding following administration of the A1AR antagonist DPCPX.[1][4] |
| Kd (in vitro) | 4.4 nmol/L | Dissociation constant, indicating high binding affinity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. The following sections outline the key experimental protocols for working with [18F]this compound.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is a multi-step process involving the labeling of a precursor molecule. The following is a generalized protocol based on published methods.
Workflow for [18F]this compound Synthesis
Caption: Automated radiosynthesis workflow for [18F]this compound.
Detailed Steps:
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trapping and Elution: The [18F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.
-
Nucleophilic Substitution: The tosylate or mesylate precursor of this compound, dissolved in an appropriate solvent, is added to the dried [18F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound from unreacted fluoride and byproducts.
-
Formulation: The collected HPLC fraction containing [18F]this compound is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection. Radiochemical purity and specific activity are determined before use.[5]
In Vivo Small Animal PET Imaging Protocol
The following protocol is a general guideline for conducting in vivo biodistribution studies of [18F]this compound in rats.
Workflow for In Vivo PET Imaging
Caption: Experimental workflow for a preclinical [18F]this compound PET study.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be acclimatized before the study.
-
Anesthesia: Anesthesia is typically induced and maintained with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. The animal's physiological parameters (respiration, temperature) should be monitored throughout the scan.
-
Catheterization: A catheter is placed in a lateral tail vein for the intravenous administration of the radiotracer.
-
Positioning: The animal is positioned in the PET scanner, with the brain in the center of the field of view.
-
Radiotracer Injection: [18F]this compound (typically 10-20 MBq) is administered as a bolus injection through the tail-vein catheter. The injection should be followed by a saline flush.
-
PET Data Acquisition: A dynamic scan is acquired for 60 to 90 minutes. The data is typically binned into a series of time frames of increasing duration.
-
Image Reconstruction: The acquired data is reconstructed using an appropriate algorithm (e.g., 2D or 3D filtered back-projection or iterative reconstruction), with corrections for attenuation, scatter, and radioactive decay.
-
Data Analysis: The reconstructed PET images are co-registered with a brain atlas or an anatomical MRI/CT scan. Regions of interest (ROIs) are drawn on the anatomical images and transferred to the dynamic PET data to generate time-activity curves (TACs) for different brain regions. From the TACs, quantitative parameters such as the standardized uptake value (SUV) or binding potential can be calculated.[6]
Ex Vivo Autoradiography
Ex vivo autoradiography can be used to confirm the in vivo PET findings with higher spatial resolution.
-
Animal Euthanasia: At the end of the PET scan, the animal is euthanized.
-
Brain Extraction: The brain is rapidly removed and frozen in isopentane cooled with dry ice.
-
Sectioning: The frozen brain is sectioned into thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.
-
Exposure: The brain sections are exposed to a phosphor imaging plate or autoradiographic film.
-
Imaging: After exposure, the imaging plate is scanned, and the resulting image shows the distribution of radioactivity in the brain tissue.[5]
Adenosine A1 Receptor Signaling Pathway
[18F]this compound acts as an antagonist at the adenosine A1 receptor, blocking the downstream signaling cascade initiated by the endogenous ligand, adenosine. A1ARs are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).
Caption: Simplified signaling pathway of the adenosine A1 receptor.
Activation of the A1AR by adenosine leads to the dissociation of the Gi/o protein into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to a decrease in neuronal excitability.
Conclusion
[18F]this compound is a well-validated and valuable tool for the in vivo imaging of adenosine A1 receptors in the brain. Its favorable biodistribution and specific binding characteristics make it suitable for a wide range of preclinical and clinical research applications. The standardized protocols outlined in this guide are intended to facilitate the successful implementation of [18F]this compound PET imaging studies, ensuring data quality and reproducibility.
References
- 1. A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo imaging of adenosine A1 receptors in the human brain with [18F]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Micro-PET CT procedures for brain imaging of rats [protocols.io]
The Role of A1 Adenosine Receptors in Neurological Disorders: A Technical Guide
Abstract: The A1 adenosine receptor (A1AR), a G protein-coupled receptor ubiquitously expressed in the central nervous system, is a critical modulator of neuronal activity and survival. As a key component of the purinergic signaling system, it responds to endogenous adenosine, a nucleoside whose extracellular levels rise significantly during metabolic stress, such as hypoxia and ischemia.[1][2] A1AR activation is predominantly neuroprotective, primarily through the inhibition of excitatory neurotransmitter release and hyperpolarization of neuronal membranes.[1][3] This guide provides an in-depth technical overview of the A1AR's role in the pathophysiology of major neurological disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and ischemic stroke. It summarizes key quantitative data, details essential experimental protocols for A1AR research, and visualizes the core signaling pathways and workflows relevant to drug development professionals and researchers in the field.
The A1 Adenosine Receptor: Molecular Mechanisms
The A1 adenosine receptor is a Class A G protein-coupled receptor (GPCR) that plays a vital homeostatic role in the brain.[3] Its highest expression is found in the hippocampus, cerebral cortex, cerebellum, and dorsal horn of the spinal cord.[4][5] Functionally, A1ARs act as a brake on neuronal activity, a role that becomes particularly crucial under conditions of excessive excitation or metabolic demand.
A1AR Signaling Pathway
Upon binding its endogenous ligand, adenosine, the A1AR undergoes a conformational change that activates its coupled heterotrimeric Gi/o proteins.[6] The primary downstream effect of this activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, decreases the activity of protein kinase A (PKA) and modulates the function of various downstream targets. Additionally, the βγ-subunits released from the activated G-protein can directly modulate ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization, and inhibiting N-type and P/Q-type voltage-gated calcium channels, which suppresses neurotransmitter release.[3]
Role of A1AR in Major Neurological Disorders
The neuromodulatory and homeostatic functions of A1ARs position them as key players in the brain's response to pathological insults. Their role, however, can be complex and context-dependent.
Epilepsy
Adenosine, acting primarily through A1ARs, is a potent endogenous anticonvulsant and seizure terminator.[3] A1ARs are highly concentrated in seizure-prone brain regions, such as the hippocampus and neocortex, where their activation exerts powerful inhibitory effects on synaptic transmission.[4] In animal models of pharmacoresistant epilepsy, selective A1AR agonists have been shown to completely suppress epileptic discharges.[7] The neuroprotective effects of A1AR activation in epilepsy are mediated by reducing neuronal apoptosis and structural damage in areas like the hippocampal CA3 region.[8] This makes the A1AR a promising therapeutic target for medically refractory epilepsy.[4]
Alzheimer's Disease (AD)
The role of A1AR in AD is multifaceted, with evidence pointing to both neuroprotective and potentially detrimental contributions. Post-mortem studies of AD brains have revealed a significant reduction in A1AR density (Bmax), ranging from 40-60%, in the hippocampus, particularly in the molecular layer of the dentate gyrus and the CA1 and CA3 regions.[9][10] This loss of receptors, which occurs without a change in ligand affinity (Kd), is thought to reflect the degeneration of presynaptic terminals from intrinsic neurons and the perforant path.[9][10]
Conversely, other studies have found that A1ARs accumulate in degenerating neurons containing neurofibrillary tangles and in the dystrophic neurites of senile plaques.[11][12] In cell line models, A1AR activation can increase the production of soluble forms of amyloid precursor protein (APP) and promote tau phosphorylation in an ERK-dependent manner, suggesting a role in the progression of AD pathology.[12][13] An imbalance characterized by decreased A1AR signaling and increased A2A receptor signaling has been proposed as a key factor in the cognitive dysfunction seen in AD.[14]
Parkinson's Disease (PD)
In the basal ganglia, A1ARs are critically involved in modulating the dopaminergic system, which is central to the pathophysiology of PD.[15] A1ARs are co-localized with dopamine D1 receptors (D1R) on striatal medium spiny neurons of the "direct pathway".[15][16] There is an antagonistic interaction between these two receptors; A1AR activation inhibits D1R signaling, reducing D1R-induced cAMP production and subsequent GABA release in the substantia nigra pars reticulata.[15][17] This interaction is crucial for motor control. While A2A receptor antagonists are a primary focus for non-dopaminergic PD therapy, the modulatory role of A1ARs is an integral part of the underlying circuitry.[18][19] Furthermore, a rare homozygous mutation in the A1AR gene (ADORA1) has been associated with early-onset PD, potentially by causing a loss of function that leads to dysregulated glutamate release and excitotoxicity.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Adenosine Receptors in Cerebral Ischemia [flore.unifi.it]
- 3. Adenosine A1 Receptor and Epilepsy | Encyclopedia MDPI [encyclopedia.pub]
- 4. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. innoprot.com [innoprot.com]
- 7. Seizure suppression by adenosine A1 receptor activation in a mouse model of pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A1 Receptor Agonist Protects Against Hippocampal Neuronal Injury After Lithium Chloride-Pilocarpine- Induced Epilepsy [scielo.org.mx]
- 9. Reduced density of adenosine A1 receptors and preserved coupling of adenosine A1 receptors to G proteins in Alzheimer hippocampus: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal adenosine A1 receptors are decreased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A1 adenosine receptors accumulate in neurodegenerative structures in Alzheimer disease and mediate both amyloid precursor protein processing and tau phosphorylation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A1 Adenosine Receptors Accumulate in Neurodegenerative Structures in Alzheimer's Disease and Mediate Both Amyloid Precursor Protein Processing and Tau Phosphorylation and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Roles of adenosine receptors in Alzheimer's disease]. | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 16. Basal ganglia - Wikipedia [en.wikipedia.org]
- 17. Adenosine A1 receptors control dopamine D1-dependent [(3)H]GABA release in slices of substantia nigra pars reticulata and motor behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 19. Adenosine A2AR/A1R Antagonists Enabling Additional H3R Antagonism for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenosine A1-A2A Receptor Heteromer as a Possible Target for Early-Onset Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
CPFPX: A Technical Whitepaper on its Properties as a High-Affinity A1 Adenosine Receptor Antagonist for Research and Imaging
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX), a potent and selective antagonist for the A1 adenosine receptor (A1AR). While primarily developed and utilized in its radiolabeled form, [¹⁸F]this compound, as a ligand for Positron Emission Tomography (PET) imaging, its well-characterized pharmacological profile serves as a critical tool for understanding the therapeutic potential of A1AR modulation. This whitepaper details the mechanism of action, binding kinetics, experimental protocols, and the signaling pathways associated with the A1AR, the direct target of this compound.
Introduction to this compound and the A1 Adenosine Receptor
This compound is a xanthine-based antagonist of the A1 adenosine receptor (A1AR). Adenosine is a ubiquitous signaling nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1AR is the most abundant adenosine receptor in the brain, where it plays a significant role in neuro-modulation, including feedback inhibition of excitatory neurotransmission and induction of sleep.[1][2] The involvement of A1ARs in pathological conditions such as cerebral ischemia, epilepsy, and neurodegeneration has made it a long-standing target for therapeutic intervention and in-vivo imaging.[1]
This compound, particularly its fluorine-18 radiolabeled version ([¹⁸F]this compound), was developed as a highly selective and specific ligand for the noninvasive imaging of A1ARs in the living brain using PET.[1] Its high lipophilicity allows it to readily cross the blood-brain barrier.[1][2] Although not a therapeutic agent itself, the data derived from [¹⁸F]this compound studies are instrumental for drug development, offering insights into target engagement, receptor occupancy of novel A1AR-targeting drugs, and the role of A1AR in disease. For instance, [¹⁸F]this compound PET has been used to study the cerebral actions of caffeine, a non-specific adenosine receptor antagonist.[3]
Pharmacological Profile and Binding Characteristics
This compound demonstrates high affinity and selectivity for the A1 adenosine receptor. In-vitro and in-vivo studies have quantified its binding properties, establishing it as a reliable tool for A1AR investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its metabolites.
| Parameter | Value | Species/Tissue | Notes | Reference |
| Binding Affinity (Kd) | 4.4 nmol/L | Rat Brain | Measured using [³H]this compound in vitro. | [1][2] |
| Metabolite Binding (Ki) | 1.9 - 380 nm | Pig Brain Cortex (A1AR) | For various putative metabolites displacing [³H]this compound. | [3][4] |
| Metabolite Selectivity (Ki) | >180 nm | Pig Striatum (A2AAR) | For various putative metabolites against [³H]ZM241385. | [3][4] |
| In-Vivo Displacement | 72% ± 8% | Rat Brain | Displacement of [¹⁸F]this compound by the A1AR antagonist DPCPX. | [1][2] |
Mechanism of Action: A1 Adenosine Receptor Signaling
This compound acts as a competitive antagonist at the A1 adenosine receptor. The A1AR is a Gi/o-coupled receptor. Upon activation by its endogenous ligand, adenosine, the receptor initiates a signaling cascade that is primarily inhibitory in nature. This compound blocks this activation.
The canonical signaling pathway involves:
-
Adenosine Binding: Adenosine binds to the A1AR.
-
G-Protein Activation: The receptor activates the associated inhibitory G-protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.
This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of adenosine's neuroprotective and neuromodulatory effects. By binding to the receptor without activating it, this compound prevents these downstream effects.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-CPFPX - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Synthesis and Pharmacological Evaluation of Identified and Putative Metabolites of the A1 Adenosine Receptor Antagonist 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Cpfpx: A Technical Guide to its Interaction with the A1 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the investigation of Cpfpx (8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine), a selective antagonist of the A1 adenosine receptor (A1AR). The content herein is intended to serve as a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological and experimental processes.
Introduction to this compound and the A1 Adenosine Receptor
The A1 adenosine receptor, a G protein-coupled receptor, is a critical modulator of various physiological processes, particularly in the brain where it is heterogeneously distributed. Its involvement in neurotransmission, sleep induction, and its potential role in pathological conditions such as cerebral ischemia and epilepsy make it a significant target for therapeutic intervention. This compound, a xanthine-based antagonist, has emerged as a highly selective and high-affinity ligand for the A1AR, demonstrating its utility as a research tool and a potential candidate for diagnostic imaging and therapeutic development. This document summarizes the key preclinical findings that characterize the interaction of this compound with the A1AR.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its pharmacological properties.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Kd) | 4.4 nmol/L | Rat | In vitro radioligand binding assay with ³H-Cpfpx | [1][2][3] |
Table 1: In Vitro Binding Affinity of this compound for A1AR
| Parameter | Observation | Species | Method | Reference |
| In Vivo Displacement | 72% ± 8% displacement of ¹⁸F-Cpfpx by the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine | Rat | In vivo small animal PET | [2] |
| Blood-Brain Barrier Penetration | Excellent and immediate penetration | Rat | In vivo small animal PET | [1][2] |
| In Vivo Stability | Excellent | Rat | In vivo small animal PET | [1][2] |
| Brain Uptake | Rapid and high in gray matter regions (cerebellum, thalamus, neocortex) | Rat | In vivo small animal PET | [1][2] |
Table 2: In Vivo Characteristics of this compound
| Receptor/Transporter | Competition | Reference |
| Adenosine A2A Receptor | No competition below the micromolar level by ZM 241385 | [1][2] |
| Cholinergic Receptors | No competition below the micromolar level | [1][2] |
| Serotoninergic Receptors | No competition below the micromolar level | [1][2] |
| Glutamatergic Receptors | No competition below the micromolar level | [1][2] |
Table 3: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Radioligand Binding Assay
This protocol is adapted from the methodologies described in the preclinical evaluation of ³H-Cpfpx.
Objective: To determine the binding affinity (Kd) of this compound for the A1AR.
Materials:
-
Rat brain tissue expressing A1AR
-
³H-Cpfpx (radioligand)
-
Unlabeled this compound (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, ³H-Cpfpx at various concentrations, and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kd and Bmax by non-linear regression analysis of the saturation binding data.
Quantitative Receptor Autoradiography
This protocol is based on the methods used for in vitro imaging of A1AR with ³H-Cpfpx.
Objective: To visualize and quantify the distribution of A1AR in brain tissue.
Materials:
-
Rat brain sections (cryostat-cut)
-
³H-Cpfpx
-
Unlabeled A1AR antagonist (e.g., DPCPX) for non-specific binding
-
Incubation buffer
-
Wash buffer
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation: Mount fresh-frozen rat brain sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to remove endogenous adenosine.
-
Incubation: Incubate the slides with a solution containing ³H-Cpfpx. For determination of non-specific binding, co-incubate adjacent sections with an excess of an unlabeled A1AR antagonist.
-
Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying: Dry the slides rapidly.
-
Exposure: Expose the dried slides to phosphor imaging plates or autoradiography film.
-
Image Acquisition and Analysis: Scan the imaging plates or develop the film. Quantify the signal intensity in different brain regions using image analysis software, comparing total and non-specific binding to determine specific binding.
In Vivo Small Animal PET Imaging
This protocol outlines the general procedure for performing PET imaging in rats with ¹⁸F-Cpfpx.
Objective: To assess the in vivo characteristics of this compound, including brain uptake, distribution, and specific binding.
Materials:
-
¹⁸F-Cpfpx
-
Anesthetized rats
-
Small animal PET scanner
-
Displacing agent (e.g., DPCPX)
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the PET scanner.
-
Radiotracer Injection: Inject a bolus of ¹⁸F-Cpfpx intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data over a specified period (e.g., 90 minutes) to measure the uptake and clearance of the radiotracer in the brain.
-
Displacement Study (optional): To confirm specific binding, inject a displacing agent (an unlabeled A1AR antagonist) at a time point when the radiotracer has reached equilibrium in the brain and continue the PET scan to observe the displacement of ¹⁸F-Cpfpx.
-
Image Reconstruction and Analysis: Reconstruct the PET data and perform kinetic modeling to quantify the binding potential and other parameters in different brain regions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the A1AR signaling pathway and the experimental workflows described above.
References
The Adenosine A1 Receptor Ligand CPFPX: A Technical Guide for Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) is a potent and selective antagonist for the adenosine A1 receptor (A1AR). Radiolabeled with fluorine-18 ([18F]this compound), it has emerged as a valuable tool for the in vivo quantification of A1ARs in the brain using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of [18F]this compound in molecular imaging, detailing its radiochemistry, pharmacology, and application in preclinical and clinical research. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to serve as a resource for researchers in neuroscience and drug development.
Introduction
Adenosine is a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is abundantly expressed in the brain, particularly in the cerebellum, thalamus, and neocortex, and plays a crucial role in neuroprotection, sleep regulation, and the modulation of neurotransmission.[1] Given its involvement in various neurological and psychiatric disorders, the A1AR is a significant target for drug development and in vivo imaging.
[18F]this compound is a xanthine-based A1AR antagonist that readily crosses the blood-brain barrier and binds with high affinity and selectivity to A1ARs.[1] Its favorable pharmacokinetic profile and specific binding characteristics make it a suitable radioligand for the noninvasive imaging and quantification of A1ARs using PET.[1]
Pharmacology and Mechanism of Action
This compound acts as a competitive antagonist at the adenosine A1 receptor. By binding to the receptor, it blocks the endogenous ligand adenosine from activating the receptor's downstream signaling cascade.
Signaling Pathway
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G proteins, Gi and Go.[2][3] Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase.[2][3] This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] As an antagonist, this compound prevents this signaling cascade from being initiated by adenosine.
Quantitative Data
The following tables summarize key quantitative data for this compound and [18F]this compound from various studies.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Value | Species | Tissue | Reference |
| Kd | 4.4 nmol/L | Rat | Brain | [1][4] |
| Selectivity (A1 vs A2A) | 1,200-fold | Rat | Striatal Membranes | [4] |
Table 2: Radiosynthesis of [18F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | 45 ± 7% | [4] |
| Radiochemical Purity | >98% | [4] |
| Specific Activity | >270 GBq/µmol | [4] |
| Synthesis Time | ~55 min | [4] |
Table 3: In Vivo Properties of [18F]this compound
| Parameter | Value | Species | Notes | Reference |
| LogP | 2.1 ± 0.15 | - | Octanol-water partition coefficient | [4] |
| In vivo displacement by DPCPX | 72 ± 8% | Rat | DPCPX is a known A1AR antagonist | [1] |
| Specific Binding in Reference Region | ~45% | Rat | Olfactory bulb used as reference | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radiosynthesis of [18F]this compound
The radiosynthesis of no-carrier-added [18F]this compound is typically achieved through a nucleophilic substitution reaction.
Precursor: 8-cyclopentyl-3-(3-tosyloxypropyl)-1-propylxanthine.
Procedure:
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange cartridge and subsequently eluted with a solution of Kryptofix 2.2.2 and potassium carbonate.
-
Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: The precursor, dissolved in a suitable solvent like DMSO, is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 180°C) for a specific duration (e.g., 15 minutes).[6]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[6]
-
Formulation: The purified [18F]this compound fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.[4]
In Vitro Autoradiography
In vitro autoradiography with [3H]this compound is used to visualize the distribution of A1ARs in tissue sections.
Procedure:
-
Tissue Preparation: Brains are rapidly removed, frozen, and sectioned on a cryostat (e.g., 20 µm thickness). The sections are thaw-mounted onto microscope slides.[7]
-
Pre-incubation: The slides are pre-incubated in a buffer (e.g., 170 mmol/L TRIS-HCl, pH 7.4) for approximately 20 minutes to rehydrate the tissue and remove endogenous ligands.[4][7]
-
Incubation: The sections are then incubated with a solution containing [3H]this compound (e.g., 4.4 nmol/L) in the same buffer, often with the addition of adenosine deaminase to degrade any remaining endogenous adenosine. Incubation is typically carried out at room temperature for about 120 minutes.[4][7]
-
Washing: To remove unbound radioligand, the slides are washed in ice-cold buffer (e.g., 2 x 5 minutes).[4][7]
-
Drying: The slides are briefly rinsed in ice-cold distilled water and then dried under a stream of cool, dry air.[4][7]
-
Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a period of time to allow the radioactive decay to create an image.
-
Image Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the receptor density in different brain regions.
Small Animal PET Imaging
Preclinical PET imaging with [18F]this compound is performed to assess the in vivo distribution and kinetics of the radiotracer in animal models.
Procedure:
-
Animal Preparation: Animals (e.g., rats or mice) are typically anesthetized for the duration of the scan. Common anesthetics include isoflurane or a combination of ketamine and xylazine.[8][9] Body temperature should be maintained using a heating pad.
-
Radiotracer Administration: A bolus of [18F]this compound is injected intravenously (e.g., via a tail vein catheter).[10]
-
PET Scan Acquisition: The animal is positioned in the PET scanner, and a dynamic or static scan is acquired. Dynamic scans, which involve acquiring data over a longer period (e.g., 90-120 minutes), allow for kinetic modeling.[5][11]
-
Anatomical Imaging: A CT or MRI scan is often performed in conjunction with the PET scan to provide anatomical co-registration.
-
Blood Sampling (for kinetic modeling): For detailed kinetic analysis, arterial blood samples may be drawn throughout the scan to measure the concentration of the radiotracer in the plasma over time.[5]
-
Data Analysis: The PET data is reconstructed to generate images of radiotracer distribution. For quantitative analysis, regions of interest (ROIs) are drawn on the images, and time-activity curves are generated. Kinetic models (e.g., two-tissue compartment model) can be applied to these curves to estimate parameters such as the volume of distribution (VT).[11]
Human PET Imaging
Clinical PET studies with [18F]this compound are conducted to investigate A1ARs in healthy volunteers and patient populations.
Procedure:
-
Subject Preparation: Subjects are typically asked to fast for a certain period before the scan to minimize potential effects of endogenous substances.
-
Radiotracer Administration: A bolus of [18F]this compound is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is usually acquired over a period of about 90 minutes.[11]
-
Anatomical Imaging: An MRI of the brain is obtained for anatomical reference and co-registration with the PET data.
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.
-
Data Analysis: The PET data is reconstructed and co-registered with the subject's MRI. Time-activity curves are generated for various brain regions. Voxel-wise graphical analysis or kinetic modeling is then used to generate parametric images of the total volume of distribution (DVt), which is proportional to the density of available receptors.[11]
Experimental and Developmental Workflows
The development and application of a PET radiotracer like [18F]this compound follows a structured workflow from initial preclinical evaluation to clinical application.
Conclusion
[18F]this compound is a well-characterized and reliable radioligand for the in vivo imaging of adenosine A1 receptors with PET.[1] Its high affinity, selectivity, and favorable pharmacokinetics have made it a valuable tool in neuroscience research, enabling the noninvasive quantification of A1ARs in the living brain. This technical guide provides a centralized resource of key data and protocols to facilitate the continued use and application of [18F]this compound in both preclinical and clinical research settings. The methodologies and workflows described herein are intended to support the design and execution of future studies aimed at further elucidating the role of the adenosine A1 receptor in health and disease.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vivo kinetic and steady-state quantification of 18F-CPFPX binding to rat cerebral A1 adenosine receptors: validation by displacement and autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 11. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [18F]CPFPX PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) is a potent and selective antagonist for the A1 adenosine receptor (A1AR). Positron Emission Tomography (PET) imaging with [18F]this compound allows for the in vivo quantification and visualization of A1ARs in the human brain. This technology is a valuable tool in neuroscience research and drug development, enabling the study of the role of A1ARs in various physiological and pathological conditions. These application notes provide a comprehensive overview and detailed protocols for conducting [18F]this compound PET imaging studies in human subjects.
Signaling Pathway
The signaling pathway of interest for [18F]this compound PET imaging is the adenosine A1 receptor pathway. [18F]this compound acts as an antagonist, binding to the A1AR and blocking the downstream effects of adenosine. This interaction can be visualized and quantified with PET.
Experimental Protocols
Radiosynthesis and Quality Control of [18F]this compound
The radiosynthesis of [18F]this compound is a crucial first step. The following is a general protocol; however, it is essential to follow all local regulations and good manufacturing practices (GMP) for the production of radiopharmaceuticals for human use.
Materials:
-
Precursor: 8-cyclopentyl-1-propyl-3-(3-tosyloxypropyl)xanthine
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Sterile filtration unit (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
TLC scanner
-
Gas chromatograph
Procedure:
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Azeotropic Drying: Trap the [18F]fluoride on an anion exchange cartridge. Elute with a solution of K222 and K2CO3 in acetonitrile/water. Dry the mixture by azeotropic distillation under a stream of nitrogen.
-
Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a specified time (e.g., 10-15 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [18F]this compound peak.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified [18F]this compound in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control:
| Test | Specification |
| Appearance | Clear, colorless solution, free of visible particles |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Purity | ≥ 99.5% |
| Residual Solvents | Ethanol < 10% v/v, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | < 175 EU/V (V = maximum recommended dose in mL) |
| Sterility | Sterile |
Subject Preparation
Proper subject preparation is critical for obtaining high-quality PET images and ensuring subject safety.
Pre-Scan Instructions:
-
Informed Consent: Obtain written informed consent from the subject after a thorough explanation of the study procedures and potential risks.
-
Medical History: Obtain a complete medical history, including any neurological conditions, medications, and allergies.
-
Dietary Restrictions: Instruct subjects to fast for at least 4-6 hours prior to the PET scan to minimize any potential effects of caffeine and other dietary xanthines on A1AR availability. Water is permitted.
-
Medication Review: Review all medications. Subjects should abstain from caffeine-containing beverages and medications for at least 24 hours before the scan.
-
Pregnancy Test: For female subjects of childbearing potential, a negative pregnancy test is required before radiotracer administration.
-
Intravenous Access: Place an intravenous catheter for radiotracer injection and, if applicable, for arterial blood sampling.
PET/CT Image Acquisition
Scanner: A high-resolution PET/CT scanner is required.
Acquisition Protocol:
-
Positioning: Position the subject comfortably on the scanner bed with their head immobilized using a head holder to minimize motion artifacts.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Radiotracer Injection: Administer a bolus injection of [18F]this compound intravenously. The typical injected dose for human studies is approximately 185-370 MBq (5-10 mCi).
-
Dynamic PET Scan: Start a dynamic PET scan immediately after the injection. A typical scan duration is 90 minutes. The framing protocol may be as follows: 12 x 10s, 3 x 20s, 2 x 30s, 5 x 60s, 5 x 120s, 6 x 300s, 3 x 600s.
-
Arterial Blood Sampling (for full kinetic modeling): If a full kinetic analysis is planned, arterial blood samples should be collected throughout the scan to measure the arterial input function. The sampling schedule should be frequent in the initial minutes and then spaced out over the remainder of the scan.
Data Analysis
The goal of data analysis is to quantify the distribution and density of A1ARs in the brain. The two-tissue compartment model is the gold standard for analyzing [18F]this compound PET data.
Workflow:
Steps:
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: If necessary, perform frame-by-frame motion correction.
-
Coregistration: Coregister the dynamic PET images to the subject's anatomical MRI.
-
Region of Interest (ROI) Definition: Define ROIs on the coregistered MRI for various brain regions (e.g., cortex, striatum, thalamus, cerebellum).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Arterial Input Function: Measure the radioactivity in the collected arterial blood samples and perform metabolite analysis to determine the fraction of unmetabolized [18F]this compound in plasma over time. This serves as the arterial input function.
-
Kinetic Modeling: Fit the ROI TACs and the arterial input function to a two-tissue compartment model to estimate the kinetic parameters:
-
K1: Rate constant for transfer from plasma to the free compartment in tissue (mL/cm³/min).
-
k2: Rate constant for transfer from the free compartment back to plasma (min⁻¹).
-
k3: Rate constant for transfer from the free to the specifically bound compartment (min⁻¹).
-
k4: Rate constant for transfer from the specifically bound compartment back to the free compartment (min⁻¹).
-
-
Distribution Volume (DVt): Calculate the total distribution volume (DVt), which is an index of A1AR density, using the formula: DVt = K1/k2 * (1 + k3/k4).
Quantitative Data
The following table summarizes typical [18F]this compound total distribution volume (DVt) values in various brain regions of healthy human subjects.
| Brain Region | Distribution Volume (DVt) (mL/cm³) (Mean ± SD) |
| Frontal Cortex | 15.3 ± 2.1 |
| Temporal Cortex | 17.1 ± 2.3 |
| Parietal Cortex | 14.8 ± 2.0 |
| Occipital Cortex | 16.0 ± 2.2 |
| Cingulate Cortex | 16.5 ± 2.4 |
| Insula | 17.5 ± 2.5 |
| Caudate Nucleus | 18.2 ± 2.8 |
| Putamen | 19.5 ± 3.1 |
| Thalamus | 17.8 ± 2.6 |
| Hippocampus | 18.8 ± 2.9 |
| Cerebellum | 8.9 ± 1.5 |
Dosimetry
The radiation dose from an [18F]this compound PET scan is comparable to other 18F-labeled radiopharmaceutical studies. The highest radiation dose is received by the gallbladder, followed by the liver and the urinary bladder. The effective dose is approximately 17.6 µSv/MBq. For a typical injected dose of 370 MBq, the effective dose is about 6.5 mSv.[1][2]
Conclusion
[18F]this compound PET imaging is a powerful and reliable method for the in vivo quantification of A1 adenosine receptors in the human brain. Adherence to standardized protocols for radiosynthesis, subject preparation, image acquisition, and data analysis is essential for obtaining high-quality, reproducible results. These application notes provide a framework for researchers to design and implement [18F]this compound PET studies in human subjects.
References
Small Animal PET Imaging Protocol for the Adenosine A1 Receptor with [18F]CPFPX
Application Note and Protocol
This document provides a detailed protocol for conducting small animal Positron Emission Tomography (PET) imaging studies using [18F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([18F]CPFPX), a selective antagonist for the adenosine A1 receptor (A1AR). The content is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroimaging.
Introduction
[18F]this compound is a valuable radioligand for the in vivo quantification of A1ARs in the brain.[1] The adenosine A1 receptor, a G protein-coupled receptor, is widely distributed throughout the brain and plays a crucial role in various physiological and pathological processes, including neuroprotection, sleep regulation, and epilepsy. PET imaging with [18F]this compound allows for the non-invasive assessment of A1AR density and occupancy in rodent models of neurological disorders. This protocol outlines the necessary steps for animal preparation, radiotracer administration, PET image acquisition, and data analysis.
Characteristics of [18F]this compound
-
Target: Adenosine A1 Receptor (A1AR) Antagonist
-
Affinity (Kd): 4.4 nmol/L[1]
-
Properties: [18F]this compound is a highly selective and specific ligand for A1ARs. It readily penetrates the blood-brain barrier due to its lipophilicity and exhibits excellent in vivo stability.[1]
Experimental Protocols
Animal Preparation
Proper animal preparation is critical for obtaining high-quality and reproducible PET imaging data.
| Parameter | Recommendation | Details |
| Animal Models | Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley) | Ensure animals are healthy and acclimated to the facility. |
| Fasting | 4-6 hours prior to imaging | To reduce variability in glucose metabolism. Water should be available ad libitum. |
| Anesthesia | Isoflurane or Ketamine/Xylazine | For isoflurane, use 2-5% for induction and 1.5-2% for maintenance in oxygen.[2] For ketamine/xylazine, a typical dose is 100 mg/kg ketamine and 10 mg/kg xylazine administered intraperitoneally.[1] |
| Catheterization | Optional but recommended | For precise intravenous administration of the radiotracer, a tail vein catheter can be placed. |
| Monitoring | Respiration and Body Temperature | Maintain body temperature using a heating pad to prevent hypothermia-induced physiological changes. |
Radiotracer Administration
| Parameter | Recommendation | Details |
| Radiotracer | [18F]this compound | Formulated in 0.9% NaCl with up to 7% ethanol for intravenous injection. |
| Injected Dose | Mice: 0.83 ± 0.18 MBqRats: ~11.1 MBq (37 MBq/mL in 0.3 mL)[1] | The exact dose may vary depending on the scanner sensitivity and experimental design. |
| Route of Administration | Intravenous (IV) bolus injection | Administer via a tail vein catheter or direct tail vein injection. |
| Injection Volume | 100-200 µL for mice, up to 300 µL for rats | The volume should be kept low to avoid physiological disturbances. |
PET Image Acquisition
| Parameter | Recommendation | Details |
| PET Scanner | A dedicated small animal PET scanner | Ensure the scanner is calibrated and quality controlled. |
| Uptake Period | Dynamic scan starting at injection | Data acquisition should begin simultaneously with the [18F]this compound injection. |
| Scan Duration | 60-120 minutes | A 60-minute scan is often sufficient for kinetic modeling.[2] |
| Framing Rate (Dynamic Scan) | Example: 12x10s, 3x20s, 3x30s, 3x60s, 3x150s, 9x300s[2] | Shorter frames at the beginning capture the rapid initial kinetics. |
| Attenuation Correction | CT-based attenuation correction | A low-dose CT scan should be acquired before or after the emission scan. |
| Image Reconstruction | OSEM or FBP | Use an appropriate reconstruction algorithm (e.g., 3D-OSEM or FBP) and apply corrections for scatter, randoms, and dead time.[2] |
Data Analysis
A typical data analysis workflow involves the following steps:
-
Image Co-registration: Co-register the PET images with an anatomical template or an individual MRI for accurate anatomical delineation.
-
Region of Interest (ROI) Definition: Draw ROIs on the co-registered anatomical images for brain regions known to have high A1AR density (e.g., cerebellum, thalamus, neocortex) and a reference region with low specific binding (e.g., olfactory bulb, though it has some specific binding).[1]
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration within each ROI for each time frame to generate TACs.
-
Kinetic Modeling: Apply a suitable kinetic model to the TACs to estimate outcome measures such as the distribution volume (VT). The two-tissue compartment model is often used.
-
Standardized Uptake Value (SUV) Calculation: For semi-quantitative analysis, calculate the SUV for each ROI at a specific time point post-injection. The SUV is calculated as: SUV = [Radioactivity Concentration (MBq/mL) / Injected Dose (MBq)] x Body Weight (g)
Quantitative Data Summary
The following table summarizes the expected distribution of [18F]this compound in the rat brain, highlighting regions with high receptor density.
| Brain Region | Relative Uptake | Notes |
| Cerebellum | High | High density of Adenosine A1 receptors. |
| Thalamus | High | Significant A1AR expression. |
| Neocortex | High | Widespread distribution of A1ARs. |
| Midbrain | Low | Lower binding potential compared to cortical regions.[1] |
In vivo displacement studies with the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have shown a 72% ± 8% displacement of [18F]this compound, confirming the high specificity of the tracer.[1] The liver and gallbladder are the primary organs for metabolism and excretion.
Visualizations
Adenosine A1 Receptor Signaling Pathway
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
Application Notes and Protocols: Radiosynthesis and Purification of [18F]CPFPX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the radiosynthesis and purification of [18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine), a potent and selective antagonist for the adenosine A₁ receptor, widely used in Positron Emission Tomography (PET) imaging.
Overview
[18F]this compound is a valuable radioligand for the in vivo quantification of cerebral A₁ adenosine receptors. Its synthesis involves the nucleophilic substitution of a suitable precursor with [18F]fluoride, followed by purification using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary materials, equipment, and step-by-step protocols for the successful production of high-purity [18F]this compound for research and preclinical applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the radiosynthesis and quality control of [18F]this compound.
| Parameter | Value | Reference |
| Radiochemical Yield (decay corrected) | 20-40% | Inferred from similar automated radiosyntheses |
| Radiochemical Purity | > 98% | [1] |
| Specific Activity | > 270 GBq/µmol | [1] |
| Total Synthesis Time | Approximately 55 minutes | [1] |
Experimental Protocols
Materials and Equipment
-
Precursor: 8-cyclopentyl-3-(3-tosyloxypropyl)-1-propylxanthine
-
Radionuclide: [18F]Fluoride (produced from a cyclotron)
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol (absolute)
-
Sterile saline solution (0.9%)
-
-
Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora One)
-
HPLC system (preparative and analytical) with a radioactivity detector
-
C18 Sep-Pak cartridges
-
Sterile membrane filters (0.22 µm)
-
Lead-shielded vials and handling equipment
-
Radiosynthesis Workflow
The radiosynthesis of [18F]this compound is typically performed in an automated synthesis module. The general workflow is depicted below.
References
Application Notes and Protocols for In Vitro Autoradiography of A1 Adenosine Receptors using CPFPX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) as a radioligand for the in vitro autoradiographic localization and quantification of A1 adenosine receptors (A1AR). This compound, available in tritiated ([³H]this compound) and radiofluorinated ([¹⁸F]this compound) forms, is a highly potent and selective antagonist for A1AR, making it an invaluable tool for studying the distribution and density of these receptors in various tissues, particularly in the brain.[1][2][3]
Introduction to A1 Adenosine Receptors and this compound
Adenosine is a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4][5] The A1 adenosine receptor is ubiquitously expressed in the brain, with high densities in the hippocampus, cerebellum, and cerebral cortex.[6] These receptors are primarily coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in adenylate cyclase activity, resulting in reduced intracellular cyclic AMP (cAMP) levels.[6][7] A1ARs play a crucial role in various physiological processes, including the regulation of neurotransmitter release, neuronal excitability, and sleep.[1][4] Their involvement in pathological conditions such as epilepsy, ischemia, and neurodegenerative diseases has made them a significant target for drug development.[1][4]
This compound is a xanthine derivative that exhibits high affinity and selectivity for the A1 adenosine receptor.[2][3] Its favorable properties, including the ability to cross the blood-brain barrier, make it suitable for both in vitro and in vivo imaging studies.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative binding characteristics of this compound for the A1 adenosine receptor.
Table 1: Binding Affinity of [³H]this compound for A1 Adenosine Receptors
| Parameter | Value | Species/Tissue | Reference |
| Kd (dissociation constant) | 4.4 nmol/L | Rat Brain | [1][3][4] |
| Ki (inhibition constant) | 1-1.5 nM | Rat Brain Membranes | [8] |
Table 2: Selectivity of this compound for A1 Adenosine Receptors
| Receptor Subtype | Binding Affinity/Competition | Reference |
| A2A Adenosine Receptor | >1,200-fold lower affinity compared to A1AR | [3] |
| Cholinergic, Serotoninergic, Glutamatergic Receptors | No significant competition at micromolar concentrations | [1][3][4] |
Experimental Protocols
In Vitro Receptor Autoradiography with [³H]this compound
This protocol outlines the steps for localizing and quantifying A1 adenosine receptors in brain sections using [³H]this compound.
Materials:
-
[³H]this compound (specific activity ~70-85 Ci/mmol)
-
Cryostat
-
Microscope slides
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Washing buffer: 50 mM Tris-HCl, pH 7.4, at 4°C
-
Adenosine deaminase (ADA)
-
Non-specific binding displacer: 1 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) or other suitable A1 antagonist
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain or tissue of interest.
-
Freeze the tissue in isopentane cooled with dry ice.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections.[9]
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
To remove endogenous adenosine, pre-incubate the slides in 50 mM Tris-HCl buffer containing 2 IU/mL adenosine deaminase at room temperature for 30 minutes.[5]
-
-
Incubation:
-
Incubate the slides with [³H]this compound in 50 mM Tris-HCl buffer. A concentration of 2-5 nM [³H]this compound is recommended to achieve good receptor occupancy.
-
For determining total binding , incubate sections with [³H]this compound alone.
-
For determining non-specific binding , incubate adjacent sections with [³H]this compound in the presence of 1 µM DPCPX.[9]
-
Incubate for 90-120 minutes at room temperature.
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides quickly under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging plate or autoradiography film along with tritium standards for quantitative analysis.[9]
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several days to weeks).
-
-
Data Analysis:
-
Scan the imaging plate or film to generate a digital autoradiogram.
-
Using image analysis software, measure the optical density in different regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region.[9]
-
Quantify the receptor density (Bmax) by comparison to the tritium standards.
-
Visualizations
A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vitro Autoradiography
Caption: Experimental Workflow for In Vitro Autoradiography.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Hide and seek: a comparative autoradiographic in vitro investigation of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Autoradiography [fz-juelich.de]
Application Notes and Protocols: [18F]CPFPX for the Study of Neuroinflammation in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), characterized by the activation of glial cells such as microglia and astrocytes. The adenosine A1 receptor (A1AR) is a G protein-coupled receptor abundantly expressed in the brain, including on neurons and glial cells, and plays a significant role in modulating neuronal activity and inflammation. Alterations in A1AR expression have been observed in the brains of AD patients, suggesting its potential as a biomarker and therapeutic target. [18F]CPFPX (8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine) is a potent and selective antagonist for the A1AR. As a positron emission tomography (PET) radioligand, [18F]this compound allows for the in vivo visualization and quantification of A1AR density in the brain, offering a powerful tool to investigate the role of this receptor in the neuroinflammatory processes of Alzheimer's disease.
These application notes provide an overview of the use of [18F]this compound in preclinical AD research, including its binding characteristics and detailed protocols for its application in PET imaging, ex vivo autoradiography, and immunohistochemical validation.
Data Presentation
The following tables summarize the key quantitative data for [18F]this compound, essential for experimental design and data interpretation.
Table 1: In Vitro Binding Characteristics of [18F]this compound
| Parameter | Value | Species | Tissue | Reference |
| Kd (nM) | 4.4 | Rat | Brain | [1] |
| Selectivity | >1,200-fold for A1AR over A2AAR | Rat | Striatal Membranes | [2] |
Table 2: Radiosynthesis and Quality Control of [18F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | 45 ± 7% | [2] |
| Radiochemical Purity | >98% | [2] |
| Molar Activity (GBq/µmol) | >270 | [2] |
| Synthesis Time | ~55 minutes | [2] |
Table 3: Example of In Vivo [18F]this compound PET Quantification in an Alzheimer's Disease Mouse Model (Illustrative Data)
| Brain Region | Genotype | Standardized Uptake Value (SUV) | Binding Potential (BPND) |
| Cortex | Wild-Type | 1.25 ± 0.15 | 1.8 ± 0.2 |
| AD Model | 1.05 ± 0.18 | 1.5 ± 0.3 | |
| Hippocampus | Wild-Type | 1.40 ± 0.20 | 2.1 ± 0.3 |
| AD Model | 1.10 ± 0.22 | 1.6 ± 0.4 | |
| Cerebellum | Wild-Type | 1.50 ± 0.18 | 2.3 ± 0.2 |
| AD Model | 1.25 ± 0.20 | 1.9 ± 0.3 | |
| *p<0.05, **p<0.01 compared to Wild-Type. Data are presented as mean ± standard deviation. This data is for illustrative purposes to demonstrate how results would be presented and is not from a specific study. |
Experimental Protocols
Protocol 1: [18F]this compound PET Imaging in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol outlines the procedure for performing in vivo PET imaging to quantify A1AR density in a transgenic mouse model of Alzheimer's disease compared to wild-type controls.
1. Animal Preparation:
-
Use age-matched male/female APP/PS1 and wild-type (WT) mice.
-
Fast the animals for 4-6 hours before the scan to reduce blood glucose variability.
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the animal on the scanner bed with a heating pad to maintain body temperature.
-
Insert a tail-vein catheter for radiotracer injection.
2. Radiotracer Administration:
-
Draw 5-10 MBq of [18F]this compound in a sterile saline solution into a syringe.
-
Inject the radiotracer as a bolus via the tail-vein catheter.
3. PET Scan Acquisition:
-
Perform a dynamic scan for 60-90 minutes immediately following the injection using a small-animal PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).
4. Image Analysis:
-
Co-register the PET images to a mouse brain MRI atlas.
-
Define regions of interest (ROIs) for the cortex, hippocampus, and cerebellum (as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for a semi-quantitative analysis.
-
For more detailed quantification, determine the binding potential (BPND) using a reference tissue model.
Protocol 2: Ex Vivo Autoradiography of A1AR in Mouse Brain Tissue
This protocol describes the ex vivo validation of PET findings by visualizing A1AR distribution in brain sections.
1. Tissue Preparation:
-
Following the PET scan, euthanize the mouse and rapidly extract the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain into 20 µm coronal slices using a cryostat.
-
Mount the sections onto glass slides and store them at -80°C.
2. Autoradiographic Binding:
-
Thaw the brain sections to room temperature.
-
Pre-incubate the slides in a buffer solution to remove endogenous adenosine.
-
Incubate the sections with a solution containing [3H]this compound (a tritiated version for higher resolution) at a concentration appropriate to label A1AR.
-
For determining non-specific binding, incubate adjacent sections with [3H]this compound and a high concentration of a non-radioactive A1AR antagonist.
-
Wash the slides in a cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.
3. Data Analysis:
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 3: Immunohistochemistry for A1AR and Microglia
This protocol allows for the cellular localization of A1AR and its relationship with activated microglia.
1. Tissue Section Preparation:
-
Use adjacent brain sections from the autoradiography experiment.
-
Perform antigen retrieval if necessary.
2. Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with primary antibodies overnight at 4°C:
- Rabbit anti-A1AR antibody.
- Goat anti-Iba1 antibody (for microglia).
-
Wash the sections and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat).
-
Counterstain with DAPI to visualize cell nuclei.
3. Imaging and Analysis:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Analyze the co-localization of A1AR and Iba1 signals to determine if A1AR expression is altered on microglia in the AD model.
-
Assess microglial morphology to determine their activation state.
Visualizations
References
- 1. A quantitative autoradiographic study of [3H]cAMP binding to cytosolic and particulate protein kinase A in post-mortem brain staged for Alzheimer's disease neurofibrillary changes and amyloid deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II Cells in the Human Carotid Body Display P2X7 Receptor and Pannexin-1 Immunoreactivity [mdpi.com]
CPFPX in Epilepsy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. The adenosinergic system, particularly the adenosine A1 receptor (A1AR), plays a crucial role in modulating neuronal excitability and has emerged as a significant target in epilepsy research.[1] 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX) is a potent and selective antagonist of the A1AR. While extensively utilized as a positron emission tomography (PET) ligand ([¹⁸F]this compound) for in vivo imaging of A1ARs, its application as a pharmacological tool in epilepsy research models is an area of growing interest. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical epilepsy research.
Mechanism of Action of this compound in the Context of Epilepsy
This compound exerts its effects by competitively blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). In the central nervous system, activation of A1ARs by endogenous adenosine is generally inhibitory, leading to:
-
Hyperpolarization of neurons: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Inhibition of neurotransmitter release: Suppression of calcium influx through voltage-gated calcium channels at presynaptic terminals.
-
Modulation of second messenger systems: Inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.
By antagonizing the A1AR, this compound is expected to block these inhibitory effects of endogenous adenosine. In the context of epilepsy, where adenosine levels can rise during seizures as an endogenous anticonvulsant mechanism, this compound would be hypothesized to be proconvulsant or to exacerbate seizure activity. This makes it a valuable tool for investigating the role of the endogenous adenosinergic system in seizure initiation, propagation, and termination.
Quantitative Data for this compound
The majority of available quantitative data for this compound pertains to its binding affinity and properties as a PET ligand. Direct quantitative data on its effects on seizure parameters in preclinical models is limited in publicly available literature.
| Parameter | Value | Species | Tissue/Preparation | Reference |
| Binding Affinity (Kd) | 4.4 nmol/L | Rat | Brain homogenates | [2] |
| Displacement | 72% ± 8% displacement of [¹⁸F]this compound by DPCPX | Rat | In vivo PET |
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in common epilepsy research models. Dosages and concentrations may require optimization depending on the specific experimental conditions, animal strain, and research question.
In Vitro Model: Electrophysiology in Hippocampal Slices
This protocol describes the use of this compound to study its effects on epileptiform activity in acute hippocampal slices, a widely used in vitro model of epilepsy.
1. Slice Preparation:
- Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Induction of Epileptiform Activity:
- Transfer a slice to a recording chamber continuously perfused with heated (32-34°C) and oxygenated aCSF.
- Induce epileptiform activity by one of the following methods:
- High Potassium Model: Increase the KCl concentration in the aCSF to 8 mM.
- 4-Aminopyridine (4-AP) Model: Add 100 µM 4-AP to the aCSF.[3]
- Low Magnesium Model: Remove MgSO₄ from the aCSF.
3. Electrophysiological Recording:
- Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.
- Record baseline epileptiform activity (e.g., seizure-like events, interictal spikes) for at least 20-30 minutes.
4. Application of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in aCSF to the final desired concentration. Based on protocols for similar A1AR antagonists like DPCPX, a starting concentration range of 100 nM to 5 µM is recommended.[4]
- Bath-apply the this compound-containing aCSF to the slice.
- Record the changes in the frequency, duration, and amplitude of epileptiform discharges for at least 30-60 minutes.
5. Data Analysis:
- Analyze the recorded electrophysiological data to quantify the effects of this compound on epileptiform activity.
- Compare the parameters of epileptiform activity before and after the application of this compound.
In Vivo Model: Kainic Acid-Induced Seizures
This protocol outlines the use of this compound in a rodent model of temporal lobe epilepsy induced by kainic acid (KA).
1. Animal Preparation:
- Use adult male rodents (e.g., rats or mice).
- Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
- Place the animal in a stereotaxic frame.
2. Kainic Acid Administration:
- Inject a solution of kainic acid (e.g., 200 ng in 50 nl for mice) into the hippocampus or amygdala to induce status epilepticus.[1][5]
- Monitor the animal for behavioral seizures according to a standardized scale (e.g., the Racine scale).
3. This compound Administration:
- This compound can be administered systemically (e.g., intraperitoneally, i.p.) or directly into the brain (e.g., intracerebroventricularly, i.c.v.).
- Systemic Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and/or Tween 80). The optimal dose should be determined through dose-response studies. Based on studies with other xanthine-based antagonists, a starting dose range of 1-10 mg/kg (i.p.) can be considered.
- Intracerebroventricular Administration: For more targeted central nervous system effects, infuse this compound directly into a cerebral ventricle via a chronically implanted cannula.
- Administer this compound either before KA injection to assess its effect on seizure induction or after the establishment of spontaneous recurrent seizures to evaluate its impact on seizure frequency and severity.
4. Seizure Monitoring:
- Continuously monitor the animals using video-EEG recordings to quantify seizure frequency, duration, and behavioral severity.
- Record for a sufficient period to establish a stable baseline before this compound administration and for an extended period after administration to observe its effects.
5. Data Analysis:
- Analyze the EEG recordings to identify and quantify seizure events.
- Compare seizure parameters in the this compound-treated group to a vehicle-treated control group.
Visualizations
Signaling Pathway of the Adenosine A1 Receptor
Caption: Adenosine A1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for Investigating this compound Effects on In Vitro Seizure Models.
Logical Relationship in Epilepsy Research Using this compound
Caption: Logical Framework for Using this compound to Investigate the Role of A1AR in Epilepsy.
References
- 1. Seizure suppression by adenosine A1 receptor activation in a mouse model of pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Spatiotemporal Correlation of Epileptiform Activity and Gene Expression in vitro [frontiersin.org]
- 4. Adenosine Signaling and Clathrin-Mediated Endocytosis of Glutamate AMPA Receptors in Delayed Hypoxic Injury in Rat Hippocampus: Role of Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Probing Adenosine A1 Receptor Occupancy with [18F]CPFPX PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Adenosine A1 receptor (A1AR) occupancy studies using the positron emission tomography (PET) radioligand [18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine). This document is intended to guide researchers in the quantitative assessment of A1AR in both preclinical and clinical settings, facilitating drug development and a deeper understanding of the adenosinergic system.
Introduction
The A1 adenosine receptor is a crucial neuromodulator in the central nervous system, playing a significant role in various physiological and pathological processes. [18F]this compound is a potent and selective antagonist for the A1AR, making it an excellent tool for in vivo imaging with PET.[1][2][3] This technique allows for the non-invasive quantification of A1AR density and occupancy by therapeutic agents or endogenous ligands like caffeine.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from [18F]this compound PET studies, providing essential parameters for study design and data interpretation.
Table 1: In Vitro and In Vivo Binding Characteristics of [18F]this compound
| Parameter | Value | Species | Notes | Reference |
| Kd (dissociation constant) | 4.4 nmol/L | Rat | In vitro autoradiography with [3H]this compound.[1][3] | [1][3] |
| In vivo displacement | 72% ± 8% | Rat | Displacement by the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).[1][3][5] | [1][3][5] |
| Log P (octanol-water partition coefficient) | 2.1 ± 0.15 | - | Indicates good blood-brain barrier permeability.[5] | [5] |
Table 2: Human [18F]this compound PET Study Parameters and Caffeine Occupancy
| Parameter | Value | Notes | Reference |
| Mean Injected Radioactivity | 346 ± 49 MBq | Range: 220–370 MBq.[4] | [4] |
| Injected this compound Amount | 17.5 ± 18.7 nmol | Range: 1.6–66 nmol.[4] | [4] |
| Caffeine IC50 (plasma) | ~13 mg/L (~67 µM) | Corresponds to an oral intake of about 450 mg in a 70 kg individual (approx. 4-5 cups of coffee).[2][4] | [2][4] |
| Maximum Caffeine Occupancy | 44% | Achieved with a caffeine dose of 4.27 mg/kg.[4] | [4] |
| Daily Caffeine Consumption Occupancy | Up to 50% | Estimated for repeated intake of caffeinated beverages.[2][4] | [2][4] |
| Effective Dose (ICRP 60) | 17.6 ± 0.5 µSv/MBq | Results in an effective dose of 5.3 mSv for a 300 MBq injection.[6] | [6] |
Experimental Protocols
This section outlines the key experimental protocols for conducting A1AR occupancy studies with [18F]this compound PET.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is a critical first step. A common method involves the nucleophilic substitution of a suitable precursor.
Protocol:
-
[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange resin and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [18F]fluoride/Kryptofix complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosyl-precursor of this compound to the dried [18F]fluoride complex in a suitable solvent (e.g., dimethylformamide) and heat at an elevated temperature (e.g., 120°C) for a specified time.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the [18F]this compound fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free physiological saline solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility. A radiochemical purity of >98% is typically achieved.[5]
Human PET Imaging Protocol (Bolus-plus-Constant-Infusion)
The bolus-plus-constant-infusion method is often employed to achieve steady-state conditions for accurate quantification of receptor occupancy.[4]
Protocol:
-
Subject Preparation:
-
Subjects should abstain from caffeine and other methylxanthines for at least 36 hours prior to the scan.[2]
-
Obtain informed consent and ensure ethical approval.
-
Insert two intravenous cannulas, one for radiotracer infusion and one for blood sampling.
-
-
PET Scan Acquisition:
-
Position the subject's head in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Begin the PET scan with the administration of a bolus of [18F]this compound, immediately followed by a constant infusion for the duration of the scan (e.g., 140 minutes).[2]
-
-
Blood Sampling:
-
Collect arterial or venous blood samples at regular intervals throughout the scan to determine the concentration of [18F]this compound and its metabolites in plasma.[2]
-
-
Occupancy Measurement:
-
After reaching a baseline steady-state (e.g., 70-90 minutes), administer the competing drug (e.g., caffeine or a novel therapeutic) via a short infusion.[2]
-
Continue PET data acquisition and blood sampling to measure the displacement of [18F]this compound.
-
-
Data Analysis:
-
Correct PET data for attenuation, scatter, and motion.
-
Analyze plasma samples to determine the metabolite-corrected arterial input function.
-
Calculate the total distribution volume (VT) in various brain regions of interest (ROIs) before and after drug administration using appropriate kinetic models (e.g., Logan plot).
-
Calculate receptor occupancy using the Lassen plot or by comparing VT values at baseline and post-drug administration.[2]
-
Animal PET Imaging Protocol
Small animal PET imaging is crucial for preclinical drug development.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Place a catheter in a tail vein for radiotracer injection.
-
-
PET Scan Acquisition:
-
Displacement Studies (Optional):
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical template or MRI for accurate delineation of brain regions.
-
Generate time-activity curves (TACs) for various brain regions.
-
Quantify radiotracer uptake and binding potential using appropriate kinetic models, which may involve an image-derived input function (IDIF) from a cardiac void.[7]
-
Visualizations
A1 Adenosine Receptor Signaling Pathway
Caption: A1 Adenosine Receptor (A1AR) signaling pathway.
Experimental Workflow for a Human [18F]this compound PET Occupancy Study
Caption: Workflow for a human PET occupancy study.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeine occupancy of human cerebral A1 adenosine receptors: in vivo quantification with 18F-CPFPX and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
Application Notes and Protocols for Longitudinal [18F]CPFPX PET Imaging in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) is a selective antagonist for the adenosine A1 receptor (A1AR) that can be labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). The A1AR is implicated in a variety of physiological and pathological processes in the brain, including neuroprotection, neurotransmission, and inflammation. Longitudinal PET imaging with [18F]this compound in preclinical models allows for the non-invasive assessment of A1AR density and occupancy over time, providing valuable insights into disease progression and the pharmacodynamics of novel therapeutic agents.
These application notes provide detailed protocols for performing longitudinal [18F]this compound PET imaging studies in rodent models, from radiotracer synthesis to data analysis.
Radiosynthesis and Quality Control of [18F]this compound
A reliable and reproducible radiosynthesis of [18F]this compound is crucial for longitudinal studies. The following is a general protocol for the automated synthesis of [18F]this compound.
1.1. Materials and Reagents
-
Precursor: Tosyl-CPFPX
-
[18F]Fluoride
-
Eluent for solid-phase extraction (SPE) cartridge
-
Solvents for HPLC purification (e.g., acetonitrile, water)
-
Sterile water for injection
-
Ethanol for formulation
1.2. Automated Radiosynthesis Protocol
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. Trap the [18F]fluoride on an anion-exchange cartridge.
-
Elution: Elute the [18F]fluoride from the cartridge into the reaction vessel using an appropriate eluent.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the Tosyl-CPFPX precursor to the dried [18F]fluoride and heat the reaction mixture to facilitate the nucleophilic substitution.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the [18F]this compound fraction, remove the organic solvent by evaporation, and formulate the final product in a sterile solution (e.g., physiological saline with a small percentage of ethanol).
1.3. Quality Control
-
Radiochemical Purity: Determine by analytical HPLC. The radiochemical purity should be >95%.
-
Specific Activity: Measure the radioactivity and the mass of this compound to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol) using gas chromatography.
-
pH: Measure the pH of the final product.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests to ensure the product is safe for injection.
Experimental Protocols for Longitudinal PET Imaging
2.1. Animal Models
A variety of preclinical models can be used to study neurological and psychiatric disorders where the A1AR is implicated. Examples include rodent models of:
2.2. Animal Preparation for Longitudinal Imaging
Consistent animal preparation is critical for reducing variability in longitudinal studies.
-
Fasting: Fast animals overnight prior to the PET scan to reduce blood glucose levels, which can affect radiotracer uptake in some cases. Allow free access to water.
-
Catheterization: For intravenous (i.v.) injections, place a catheter in the lateral tail vein. This is typically done under brief isoflurane anesthesia. For intraperitoneal (i.p.) injections, catheterization is not required.
-
Anesthesia: For the duration of the scan, maintain anesthesia using isoflurane (e.g., 1.5-2.5% in 100% oxygen). Monitor the animal's vital signs (respiration rate, temperature) throughout the procedure. Maintain body temperature using a heating pad.
2.3. [18F]this compound Administration
-
Dose: The injected dose will depend on the sensitivity of the PET scanner. A typical dose for a rat is in the range of 10-20 MBq.
-
Injection Route: [18F]this compound can be administered via i.v. or i.p. injection. Intravenous injection provides a more rapid and well-defined input function, which is preferable for kinetic modeling.[3] Intraperitoneal injection is technically simpler and less stressful for repeated procedures in longitudinal studies.[3]
2.4. PET/CT or PET/MR Imaging Protocol
-
Positioning: Place the anesthetized animal in the scanner on a heated bed. Ensure the head is positioned in the center of the field of view (FOV).
-
Transmission Scan: Perform a computed tomography (CT) or magnetic resonance (MR) scan for attenuation correction and anatomical co-registration.
-
Emission Scan: Start the dynamic PET scan immediately upon injection of [18F]this compound. A typical dynamic scan duration is 60-90 minutes.
-
Longitudinal Time Points: Repeat the imaging session at predetermined time points (e.g., baseline, and then weekly or bi-weekly) to monitor changes in A1AR availability.
Data Analysis
3.1. Image Reconstruction and Pre-processing
-
Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Apply corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images to the anatomical MR or CT images.
-
Region of Interest (ROI) Definition: Define ROIs on the anatomical image for various brain regions of interest (e.g., cortex, hippocampus, thalamus, cerebellum).
3.2. Kinetic Modeling
Kinetic modeling is used to quantify the binding of [18F]this compound to the A1AR.
-
Simplified Reference Tissue Model (SRTM): This is a common non-invasive method that uses a reference region with negligible specific binding (e.g., the olfactory bulb in rodents) to estimate the binding potential (BPND).[4]
-
Two-Tissue Compartment Model (2TCM): This model requires an arterial input function (AIF) obtained from arterial blood sampling, but provides more detailed kinetic parameters.
The primary outcome measure is the Binding Potential (BPND) , which is proportional to the density of available A1ARs.
Quantitative Data Summary
The following tables summarize typical quantitative data from test-retest studies of [18F]this compound PET in rats, which is essential for assessing the reliability of longitudinal measurements.
Table 1: Test-Retest Variability of [18F]this compound Binding Potential (BPND) in Rat Brain.
| Brain Region | Test-Retest Variability (%) | Reference |
| Cortex | ~12% | [4] |
| Hippocampus | ~12% | [4] |
| Thalamus | ~12% | [4] |
| Cerebellum | ~12% | [4] |
Table 2: Reproducibility of [18F]this compound Binding Potential (BPND) in Rat Brain.
| Brain Region | Intraclass Correlation Coefficient (ICC) | Reference |
| Cortex | 0.57 - 0.68 | [4] |
| Hippocampus | 0.57 - 0.68 | [4] |
| Thalamus | 0.57 - 0.68 | [4] |
| Cerebellum | 0.57 - 0.68 | [4] |
Visualizations
Signaling Pathway
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental workflow for longitudinal [18F]this compound PET imaging.
References
- 1. Longitudinal Positron Emission Tomography Imaging with P2X7 Receptor-Specific Radioligand 18F-FTTM in a Kainic Acid Rat Model of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroimaging in Animal Seizure Models with 18FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasibility and reproducibility of awake positron emission tomography with the adenosine A1 receptor radiotracer [18F]this compound in moving rats: Considerations of reference region and route of injection - JuSER [juser.fz-juelich.de]
- 4. Reproducibility of non-invasive a1 adenosine receptor quantification in the rat brain using [(18)F]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying A1 Adenosine Receptor Density with [18F]CPFPX: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of A1 adenosine receptor (A1AR) density using the positron emission tomography (PET) radioligand [18F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([18F]CPFPX). These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and implementing studies to accurately measure A1AR availability in vivo and in vitro.
Introduction to A1 Adenosine Receptor and [18F]this compound
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating a wide range of physiological processes in the central nervous system and peripheral tissues. Adenosine, the endogenous ligand for this receptor, modulates neuronal excitability, neurotransmitter release, and cerebral blood flow. Dysregulation of A1AR signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease, making it an important target for drug development.
[18F]this compound is a potent and selective antagonist for the A1AR. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the non-invasive in vivo quantification and visualization of A1AR density using PET.[1] Its favorable pharmacokinetic properties, including good blood-brain barrier penetration and specific binding, make it a valuable tool for neuroscience research and clinical studies.[1]
A1 Adenosine Receptor Signaling Pathway
Activation of the A1AR by adenosine initiates a signaling cascade that is primarily inhibitory. The receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate the activity of various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.
Figure 1: A1 Adenosine Receptor Signaling Pathway.
Quantitative Data for [18F]this compound
The following tables summarize key quantitative parameters for [18F]this compound from in vitro and in vivo studies. These values can serve as a reference for experimental design and data interpretation.
Table 1: In Vitro Binding Properties of [18F]this compound
| Parameter | Value | Species | Tissue | Reference |
| Kd (nM) | 4.4 | Rat | Brain | [2] |
| Ki (nM) | Data not readily available in searched literature | |||
| Bmax (pmol/g) | Data not readily available in searched literature |
Table 2: In Vivo [18F]this compound Total Distribution Volume (VT) in Human Brain
| Brain Region | VT (mL/cm³) - Study 1 | VT (mL/cm³) - Study 2 |
| Caudate | 18.5 ± 2.5 | 19.3 ± 2.8 |
| Putamen | 20.1 ± 2.9 | 21.0 ± 3.1 |
| Thalamus | 22.5 ± 3.4 | 23.4 ± 3.6 |
| Frontal Cortex | 16.2 ± 2.1 | 17.0 ± 2.4 |
| Temporal Cortex | 17.8 ± 2.3 | 18.6 ± 2.7 |
| Parietal Cortex | 16.9 ± 2.2 | 17.7 ± 2.5 |
| Occipital Cortex | 17.1 ± 2.4 | 17.9 ± 2.6 |
| Cerebellum | 10.5 ± 1.8 | 11.2 ± 2.0 |
Note: VT values are presented as mean ± standard deviation and are compiled from representative studies. Actual values may vary depending on the specific study population, PET scanner, and data analysis methodology.
Experimental Protocols
In Vitro Radioligand Binding Assay for A1AR
This protocol describes a filtration binding assay to determine the binding characteristics of [18F]this compound to A1AR in brain tissue homogenates.
Materials:
-
[18F]this compound
-
Brain tissue (e.g., rat or human cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., 10 µM DPCPX)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to obtain a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In test tubes, combine the tissue homogenate, [18F]this compound (at various concentrations for saturation experiments, or a single concentration for competition experiments), and either buffer (for total binding) or the non-specific binding competitor (for non-specific binding).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data. For competition experiments, determine the IC50 and subsequently the Ki value.
In Vivo [18F]this compound PET Imaging
This protocol provides a general framework for conducting [18F]this compound PET studies in humans and animals. Specific parameters should be optimized based on the research question and available equipment.
4.2.1. Subject/Animal Preparation:
-
Humans: Subjects should fast for at least 4 hours prior to the scan. A venous catheter should be inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Animals: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place a catheter in a tail vein for radiotracer injection.
4.2.2. Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound. The typical injected dose for humans is 185-370 MBq, and for rodents is 5-15 MBq.
-
For quantitative studies requiring an arterial input function, begin arterial blood sampling simultaneously with the injection.
4.2.3. PET Scan Acquisition:
-
Position the subject/animal in the PET scanner with the brain in the field of view.
-
Perform a dynamic scan for 60-90 minutes.
-
Acquire a transmission scan for attenuation correction.
4.2.4. Image Reconstruction:
-
Correct the raw PET data for attenuation, scatter, and random coincidences.
-
Reconstruct the dynamic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
Figure 2: Experimental Workflow for [18F]this compound PET Imaging.
Data Analysis Protocol
Quantitative analysis of dynamic [18F]this compound PET data is typically performed using kinetic modeling to estimate the total distribution volume (VT), which is proportional to the density of available receptors (Bavail).
5.1. Image Processing:
-
Motion Correction: If significant head motion occurred during the scan, perform motion correction on the dynamic PET images.
-
Co-registration: Co-register the PET images to a corresponding anatomical MRI scan to facilitate accurate region of interest (ROI) definition.
5.2. Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for various brain regions of interest (e.g., cortex, striatum, thalamus, cerebellum).
-
Transfer the ROIs to the dynamic PET images to extract time-activity curves (TACs) for each region.
5.3. Input Function:
-
Arterial Input Function (AIF): If arterial blood samples were collected, measure the radioactivity concentration in plasma over time and correct for radiometabolites to obtain the metabolite-corrected arterial input function. This is considered the gold standard.
-
Image-Derived Input Function (IDIF): In the absence of arterial sampling, an IDIF can be generated from a region within the PET image with a high blood pool signal, such as the carotid arteries or a portion of the ventricles. This approach is less invasive but may be less accurate.
5.4. Kinetic Modeling:
-
Two-Tissue Compartment Model (2TCM): The 2TCM is often the preferred model for [18F]this compound as it provides a good description of the tracer kinetics in the brain.[3] It estimates the rate constants for tracer exchange between plasma, a non-displaceable compartment, and a specifically bound compartment. VT is calculated from these rate constants.
-
Logan Graphical Analysis: This is a robust graphical method that can also be used to estimate VT without the need for complex non-linear fitting.[3] It is computationally less demanding than the 2TCM.
5.5. Parametric Imaging:
-
Kinetic modeling can be applied on a voxel-by-voxel basis to generate parametric images of VT, providing a visual representation of A1AR density throughout the brain.
References
Troubleshooting & Optimization
Technical Support Center: Kinetic Modeling of [18F]CPFPX PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]CPFPX PET data.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and why is it used in PET imaging?
8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine, or [18F]this compound, is a radioligand used in Positron Emission Tomography (PET) to quantify the in vivo concentration of A1 adenosine receptors (A1ARs) in the brain.[1] Due to its high selectivity and specificity for A1ARs, it is a valuable tool for studying various physiological and pathological states.[2][3]
Q2: What are the common kinetic models used for [18F]this compound PET data?
The most common kinetic models for analyzing dynamic [18F]this compound PET data are the two-tissue compartment model (2TCM) and the Logan graphical analysis.[1][4] The 2TCM is a compartmental model that describes the exchange of the tracer between blood plasma and two tissue compartments (free and specifically bound tracer).[5][6] The Logan plot is a graphical analysis method that provides the total distribution volume (VT), which is proportional to the density of available receptors.[1]
Q3: Is an arterial input function (AIF) necessary for quantification?
While the gold standard for quantitative analysis is the use of an arterial input function (AIF) derived from arterial blood sampling, this method is invasive and technically challenging, especially in small animals.[1] Several alternative, less invasive methods have been developed, including:
-
Image-Derived Input Function (IDIF): This involves extracting the blood time-activity curve directly from the PET image, typically from a large blood pool like the heart or aorta.[1]
-
Reference Region Models: These models use a brain region with negligible specific binding of the radiotracer as an input function, avoiding the need for any blood sampling. However, finding a true reference region for [18F]this compound has been challenging.
-
Venous Blood Sampling: In some cases, venous blood samples can be used as a surrogate for arterial samples, simplifying the procedure.[7]
Q4: Is there a validated reference region for [18F]this compound PET studies?
While regions like the cerebellum and olfactory bulb have been used as reference regions, studies have shown that they are not entirely devoid of specific [18F]this compound binding.[8] Therefore, the use of a reference region approach should be carefully considered and may introduce bias in quantification.
Troubleshooting Guides
Issue 1: High noise and variability in parametric images.
-
Problem: Voxel-wise graphical analysis is suffering from a noise-dependent negative bias, leading to inaccurate parametric images.
-
Solution: Applying spatial Gaussian smoothing (e.g., with a 5 mm FWHM kernel) to the data before voxel-wise analysis can considerably attenuate this bias.[4]
-
Recommendation: For voxel-wise analysis, consider using smoothed data. Be aware that shortening the scan duration can also impact the accuracy of voxel-wise quantification.[4]
Issue 2: Difficulties with arterial blood sampling in small animals.
-
Problem: Obtaining a reliable arterial input function (AIF) in rodents is technically challenging and can affect the animal's physiological state.
-
Solution: An image-derived input function (IDIF) from the heart can be a valid substitute for the AIF in mice.[1] Logan analysis using a heart-derived IDIF has shown to provide VT values very similar to those obtained with an AIF and 2TCM analysis.[1]
-
Recommendation: When performing IDIF, placing the volume of interest (VOI) over the heart is recommended for the most accurate and stable results.[1]
Issue 3: Discrepancies between 2TCM and Logan plot results.
-
Problem: The VT values obtained from the two-tissue compartment model and the Logan graphical analysis are significantly different.
-
Possible Cause: The Logan plot is generally more robust and less sensitive to noise in the initial part of the input function compared to the 2TCM.[1] Issues with the measurement of the early peak of the input function can disproportionately affect 2TCM results.
-
Recommendation: Ensure the initial part of your input function is accurately captured. If not, the Logan plot may provide more reliable VT estimates. For a 60-minute scan, Logan-derived VT values have been shown to be very similar to those from 2TCM analysis, with a difference of less than 5%.[1]
Issue 4: Choice of scan duration for the experiment.
-
Problem: Uncertainty about the optimal PET scan duration for accurate quantification.
-
Guidance: For human studies, a 90-minute scan is often performed.[4] However, shortening the scan duration to 60 minutes has been shown to have only minor effects on the accuracy of VOI-based analysis.[4] For voxel-wise analysis with spatial smoothing, a 60-minute scan can also provide acceptable quantification accuracy.[4] For rodent studies, 60-minute scans are commonly used.[1]
Experimental Protocols
[18F]this compound PET Imaging in Humans
-
Subject Preparation: Subjects should fast for at least 4 hours before the scan.
-
Tracer Injection: A bolus injection of [18F]this compound is administered intravenously.
-
PET Acquisition: A dynamic PET scan of 90 minutes is initiated at the time of injection.[4]
-
Arterial Blood Sampling (if applicable): Manual or automated arterial blood samples are collected throughout the scan to measure radioactivity and for metabolite analysis.
-
Data Analysis:
[18F]this compound PET Imaging in Rodents
-
Animal Preparation: Anesthesia is induced and maintained throughout the experiment. A tail vein catheter is placed for tracer injection. For arterial blood sampling, a femoral artery catheter is inserted.
-
Tracer Injection: A bolus of [18F]this compound is injected intravenously.[1]
-
PET Acquisition: A dynamic PET scan of 60 minutes is acquired.[1]
-
Arterial Blood Sampling (if applicable): Arterial blood samples are collected at multiple time points for radioactivity measurement and metabolite correction.[1]
-
Image-Derived Input Function (if applicable): A volume of interest is drawn over the heart on the dynamic PET images to generate the IDIF.[1]
-
Data Analysis:
-
Time-activity curves are generated for various brain regions.
-
Kinetic modeling is performed using either a 2TCM or Logan plot with the AIF or IDIF.
-
Quantitative Data Summary
Table 1: [18F]this compound Radiotracer Properties
| Property | Value | Reference |
| Radiochemical Yield | 20 ± 5% | [1] |
| Radiochemical Purity | 99.5 ± 0.3% | [1] |
| Molar Activity | 396 ± 114 GBq/µmol | [1] |
| LogP (Octanol-water partition coefficient) | 2.1 ± 0.15 | [9] |
Table 2: Comparison of Kinetic Modeling Approaches in Mice (60-min scan)
| Input Function | Kinetic Model | Brain Region | VT (mL/cm³) | Reference |
| Arterial Input Function | 2TCM | Cortex | ~3.5 | [1] |
| Image-Derived (Heart) | 2TCM | Cortex | ~3.4 | [1] |
| Arterial Input Function | Logan Plot | Cortex | ~3.6 | [1] |
| Image-Derived (Heart) | Logan Plot | Cortex | ~3.5 | [1] |
Table 3: Effect of Scan Duration on Voxel-wise Graphical Analysis in Humans (Mean Bias in Cortical Regions)
| Scan Duration | Spatial Smoothing | Mean Bias | Reference |
| 90 min | No | -9.6% to -7.5% | [4] |
| 90 min | Yes (5mm FWHM) | -4.0% to -1.9% | [4] |
| 60 min | Yes (5mm FWHM) | -8.4% to -5.9% | [4] |
| 75 min | No | -9.2% to -11.6% | [4] |
Visualizations
Caption: Workflow for Kinetic Modeling of [18F]this compound PET Data.
References
- 1. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
- 2. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Synthesis of the Main Metabolite in Human Blood of the A1Adenosine Receptor Ligand [18F]this compound [scienceon.kisti.re.kr]
- 4. 18F-CPFPX PET: on the generation of parametric images and the effect of scan duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 6. TPC - Compartmental models in positron emission tomography [turkupetcentre.net]
- 7. Simplified quantification of cerebral A1 adenosine receptors using [18F]this compound and PET: analyses based on venous blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Metabolite Correction for Arterial Input Function in [18F]CPFPX PET
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]CPFPX PET. The following information is designed to address specific issues that may be encountered during the experimental workflow, from arterial blood sampling to data analysis.
Frequently Asked Questions (FAQs)
Q1: Why is metabolite correction necessary for [18F]this compound PET studies?
A1: [18F]this compound, a radioligand for the A1 adenosine receptor, undergoes metabolism in the body, primarily in the liver. This process generates radiometabolites, which are chemical derivatives of the original tracer that still contain the 18F radioactive label. PET scanners detect all sources of radioactivity and cannot distinguish between the parent radiotracer ([18F]this compound) and its radiometabolites. Therefore, to accurately quantify the concentration of the parent tracer in the arterial plasma, which is the input function for kinetic modeling of tissue uptake, the contribution from radiometabolites must be measured and subtracted. Failure to perform this correction will lead to an overestimation of the arterial input function and consequently, inaccurate quantification of receptor density or occupancy.
Q2: What are the main challenges associated with obtaining a metabolite-corrected arterial input function (AIF)?
A2: The primary challenges include:
-
Invasive Nature of Arterial Sampling: Obtaining arterial blood requires the insertion of an arterial catheter, which is an invasive procedure that can cause discomfort to the subject and carries a small risk of complications.[1]
-
Rapid Metabolism of [18F]this compound: [18F]this compound is metabolized relatively quickly, necessitating frequent blood sampling, especially in the early phases after tracer injection, to accurately capture the changing ratio of parent to metabolite.
-
Blood Sample Processing: Blood samples must be handled promptly and appropriately to prevent further metabolism of the tracer ex vivo. This includes immediate cooling and rapid separation of plasma from whole blood.
-
Analytical Challenges: The analysis of radiometabolites, typically by High-Performance Liquid Chromatography (HPLC), requires specialized equipment and expertise. The short half-life of 18F (approximately 110 minutes) adds a time constraint to the analytical process.
Q3: Can venous blood be used instead of arterial blood for metabolite correction?
A3: In some cases, "arterialized" venous blood may be a viable alternative to arterial sampling. This involves heating the hand and forearm to increase blood flow and reduce the arteriovenous difference in tracer concentration. However, the suitability of this approach must be validated for [18F]this compound by comparing the metabolite fractions in arterial and arterialized venous samples to ensure they are comparable. For tracers with rapid metabolism, significant arteriovenous differences can exist, making arterial sampling the gold standard for accurate quantification.
Q4: What are the alternatives to manual arterial blood sampling for determining the AIF?
A4: Alternatives to manual arterial sampling include:
-
Image-Derived Input Function (IDIF): This method involves defining a region of interest (ROI) over a large artery, such as the carotid artery or the aorta, within the PET image to derive the blood time-activity curve directly from the scan data.[1] However, IDIFs are susceptible to partial volume effects (underestimation of activity in small structures) and spill-over from surrounding tissues.[1] Therefore, they often require calibration with a limited number of manual blood samples.
-
Population-Based Input Function (PBIF): This approach uses a standardized AIF derived from a group of similar subjects. This population-averaged curve is then scaled to the individual subject using one or two venous blood samples. This method is less invasive but may not accurately reflect individual variations in tracer metabolism and kinetics.
Troubleshooting Guides
Arterial Blood Sampling and Handling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty obtaining arterial blood samples | Catheter placement issues (e.g., kinking, clotting). | Ensure proper catheter placement and patency. Flush the catheter with heparinized saline between samples to prevent clotting. |
| Inconsistent blood sample volumes | Variation in withdrawal speed or technique. | Use a consistent and gentle withdrawal technique. Employ calibrated syringes for accurate volume measurement. |
| Evidence of ex vivo metabolism | Delayed sample processing; inadequate cooling. | Place blood samples on ice immediately after collection. Centrifuge samples in a refrigerated centrifuge as soon as possible to separate plasma. |
| Hemolysis of blood samples | Vigorous shaking or forceful withdrawal of blood. | Handle blood samples gently. Avoid excessive force when transferring blood from the syringe to the collection tube. |
HPLC Radiometabolite Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of parent and metabolite peaks | Inappropriate mobile phase composition or gradient; degraded column. | Optimize the mobile phase composition and gradient. Ensure the HPLC column is in good condition and appropriate for the separation. |
| Broad or tailing peaks | Column overloading; presence of particulates in the sample. | Inject a smaller sample volume. Filter the plasma sample before injection to remove any precipitates. |
| Low signal-to-noise ratio, especially in later samples | Radioactive decay; low injected dose. | Ensure a sufficient injected dose. Optimize the sensitivity of the radioactivity detector. Pool later time point samples if necessary and feasible. |
| Variable retention times | Fluctuations in mobile phase composition or flow rate; temperature changes. | Ensure the HPLC system is properly equilibrated. Use a column heater to maintain a stable temperature. |
Data Analysis and Kinetic Modeling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy metabolite-corrected AIF | Insufficient number of blood samples; errors in HPLC analysis. | Increase the frequency of blood sampling, particularly in the first 15 minutes post-injection. Review and validate the HPLC analysis procedure. |
| Poor fit of the kinetic model to the tissue data | Inaccurate AIF; inappropriate kinetic model; patient motion. | Verify the accuracy of the metabolite-corrected AIF. Evaluate different kinetic models (e.g., one-tissue vs. two-tissue compartment model). Apply motion correction algorithms to the PET data if significant movement occurred. |
| Underestimation of distribution volume (VT) | Overestimation of the parent fraction in plasma; partial volume effects in tissue ROIs. | Double-check the integration of the parent and metabolite peaks in the HPLC chromatograms. Ensure accurate definition of tissue regions of interest, avoiding inclusion of cerebrospinal fluid or white matter where possible. |
Experimental Protocols
Arterial Blood Sampling
A typical arterial blood sampling schedule for a 90-minute [18F]this compound PET scan is as follows. Note that the exact timing may be adjusted based on the specific study protocol.
| Time Point (minutes post-injection) | Sample Volume (mL) |
| 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 5, 7.5, 10 | 1-2 |
| 15, 20, 30, 45, 60, 75, 90 | 2-3 |
Procedure:
-
An arterial catheter is placed in the radial or brachial artery under sterile conditions.
-
Blood samples are drawn into heparinized syringes at the specified time points.
-
Each sample is immediately placed on ice to halt metabolic activity.
-
After each sample, the catheter is flushed with heparinized saline to maintain patency.
-
Plasma is separated by centrifugation (e.g., 1500g for 5 minutes at 4°C) as soon as possible.
-
The radioactivity in a known volume of plasma is measured in a gamma counter.
-
A portion of the plasma from each time point is reserved for HPLC analysis.
HPLC Analysis of [18F]this compound Radiometabolites
The following is a general protocol for the HPLC analysis of [18F]this compound radiometabolites. The specific parameters may require optimization.
| Parameter | Description |
| HPLC System | A standard HPLC system equipped with a pump, injector, UV detector, and a radioactivity detector (e.g., a flow-through scintillation detector). |
| Column | A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium formate, pH 3.5). The gradient should be optimized to achieve good separation between the lipophilic parent [18F]this compound and its more polar radiometabolites. |
| Flow Rate | Typically 1.0 - 1.5 mL/min. |
| Injection Volume | 100 - 500 µL of plasma, after protein precipitation. |
| Sample Preparation | Plasma proteins are precipitated by adding an equal volume of cold acetonitrile, followed by vortexing and centrifugation. The supernatant is then injected into the HPLC system. |
| Data Analysis | The chromatogram from the radioactivity detector is integrated to determine the area under the curve for the parent [18F]this compound peak and all metabolite peaks. The parent fraction is calculated as the ratio of the parent peak area to the total area of all radioactive peaks. |
Quantitative Data
The following table provides representative data on the percentage of parent [18F]this compound in arterial plasma over time, based on findings from animal studies. It is important to note that the rate of metabolism can vary between species and individuals. In rats, approximately 50% of [18F]this compound is metabolized by 35 minutes post-injection.
| Time (minutes) | Parent [18F]this compound (%) |
| 1 | ~100 |
| 5 | ~90 |
| 15 | ~75 |
| 30 | ~55 |
| 45 | ~40 |
| 60 | ~30 |
| 90 | ~20 |
Visualizations
Caption: Experimental workflow for metabolite correction in [18F]this compound PET.
Caption: Troubleshooting logic for inaccurate kinetic modeling results.
References
Choosing a reference region for [18F]CPFPX PET analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]CPFPX PET analysis, with a specific focus on the critical step of selecting an appropriate reference region for accurate quantification of adenosine A1 receptors (A1ARs).
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used reference region for [18F]this compound PET analysis and why?
A1: The cerebellum is the most frequently used reference region for [18F]this compound PET studies. This is primarily because it exhibits the lowest in vivo binding of the radioligand compared to other brain regions, suggesting a lower density of A1ARs. However, it is crucial to understand that the cerebellum is not a true "receptor-free" region and does contain a notable level of specific binding.
Q2: Is the cerebellum a perfect reference region for [18F]this compound PET?
A2: No, the cerebellum is not an ideal reference region. Displacement studies in humans have demonstrated that specific binding to A1ARs accounts for approximately one-third of the total equilibrium uptake of [18F]this compound in the cerebellum[1]. This means that using the cerebellum as a reference region can introduce a bias in the quantification of A1ARs in target regions.
Q3: What are the potential alternatives to the cerebellum as a reference region?
A3: In animal studies, particularly in rats, the olfactory bulb and the pons have been investigated as potential alternative reference regions.[2][3] The pons, in particular, has shown promise in some studies due to potentially lower specific binding compared to other regions. However, further validation in human subjects is necessary to confirm its suitability for [18F]this compound PET analysis.
Q4: What is the impact of using a reference region with specific binding on the final quantitative results?
A4: Using a reference region that contains specific binding will lead to an underestimation of the binding potential (BPnd) in the target regions. The magnitude of this underestimation is proportional to the level of specific binding in the reference region. This can affect the accuracy of cross-sectional comparisons between groups and the detection of longitudinal changes in A1AR density.
Q5: When is it acceptable to use the cerebellum as a reference region despite its limitations?
A5: While not perfect, the use of the cerebellum as a reference region can be a practical and non-invasive alternative to more complex methods requiring arterial blood sampling, especially in carefully selected applications.[1] It can be acceptable in studies where the expected changes in A1ARs in the target regions are large enough to be detected despite the bias introduced by the reference region, or in exploratory studies where a non-invasive method is preferred for logistical or ethical reasons.
Troubleshooting Guides
This section addresses common issues encountered during the selection and use of a reference region in [18F]this compound PET analysis.
Issue 1: High variability in binding potential (BPnd) values across subjects in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reference Region Definition: | Ensure a standardized and reproducible method for delineating the reference region across all subjects. Use a validated anatomical atlas and a consistent set of anatomical landmarks. |
| Partial Volume Effects (PVE): | The relatively small size of some potential reference regions (e.g., pons) can make them susceptible to PVE, where the signal is contaminated by spill-over from adjacent regions. Apply partial volume correction (PVC) methods if appropriate for your scanner and analysis software. |
| Subject Motion: | Head motion during the PET scan can lead to misregistration between the PET data and the anatomical MRI, resulting in inaccurate sampling of the reference region. Implement motion correction techniques during image reconstruction or analysis. |
| Physiological Variability: | Factors such as anesthesia in animal studies can influence radiotracer uptake and binding.[2] Standardize experimental conditions as much as possible. |
Issue 2: Unexpectedly low or negative binding potential (BPnd) values.
| Potential Cause | Troubleshooting Step |
| Inappropriate Reference Region: | The selected reference region may have a higher-than-expected level of specific binding, leading to an overestimation of non-displaceable binding and consequently low or negative BPnd. Re-evaluate the choice of the reference region based on existing literature and validation studies. Consider a displacement study to quantify specific binding in your chosen reference region. |
| Errors in Kinetic Modeling: | Incorrect model selection or implementation can lead to erroneous BPnd estimates. Ensure that the chosen kinetic model is appropriate for [18F]this compound and that the model parameters are correctly estimated. |
| Image Processing Errors: | Errors in image registration, attenuation correction, or scatter correction can propagate to the final quantitative values. Carefully review all image processing steps for accuracy. |
Quantitative Data Summary
The following tables summarize key quantitative findings related to the use of different reference regions in [18F]this compound PET analysis.
Table 1: Specific Binding of [18F]this compound in Potential Reference Regions
| Reference Region | Species | Percentage of Specific Binding | Citation |
| Cerebellum | Human | ~33% of total equilibrium uptake | [1] |
| Olfactory Bulb | Rat | ~45% |
Table 2: Comparison of Potential Reference Regions in Animal Studies
| Reference Region | Animal Model | Key Findings | Citation |
| Olfactory Bulb | Rat | Used as a reference region in some studies, but with significant specific binding. | [2][3] |
| Pons | Rat | Showed superior test-retest stability and correlation with in vitro data compared to the olfactory bulb in one study.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: Validation of a Candidate Reference Region using a Displacement Study
This protocol outlines a general workflow for validating a potential reference region for [18F]this compound PET by quantifying the extent of specific binding through a pharmacological displacement experiment.
Workflow for a displacement study to validate a reference region.
Signaling Pathway
Adenosine A1 Receptor Signaling Pathway
Activation of the Adenosine A1 receptor (A1AR), a G-protein coupled receptor (GPCR), by its endogenous ligand adenosine initiates an intracellular signaling cascade that is primarily inhibitory. The A1AR couples to inhibitory G-proteins (Gi/Go), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Simplified schematic of the Adenosine A1 receptor signaling pathway.
References
- 1. A1 adenosine receptor PET using [18F]this compound: displacement studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility and reproducibility of awake positron emission tomography with the adenosine A1 receptor radiotracer [18F]this compound in moving rats: Considerations of reference region and route of injection - JuSER [juser.fz-juelich.de]
- 3. Feasibility and reproducibility of awake positron emission tomography with the adenosine A1 receptor radiotracer [18F]this compound in moving rats: Considerations of reference region and route of injection - JuSER [juser.fz-juelich.de]
Technical Support Center: Image-Derived Input Function for [18F]CPFPX PET Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing an image-derived input function (IDIF) for [18F]CPFPX PET studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and analysis of [18F]this compound PET data using an IDIF.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Peak on the IDIF Curve | 1. Partial Volume Effect (PVE): The volume of interest (VOI) for the blood pool is too small relative to the scanner's spatial resolution, leading to an underestimation of the true radioactivity concentration.[1] 2. Incorrect VOI Placement: The VOI is not entirely within the blood pool (e.g., aorta, left ventricle) and includes surrounding tissue.[2] 3. Patient Motion: Movement during the early phase of the scan can cause the VOI to shift out of the blood pool. | 1. PVE Correction: Apply a recovery coefficient or scaling factor (α) to the IDIF to correct for PVE. This factor can be determined from phantom studies or by comparison with arterial samples in a subset of studies.[1] For [18F]this compound in mice, a scaling factor of 1.77 has been reported when using a VOI over the heart.[1] 2. Refine VOI Placement: Carefully draw the VOI on an early time frame image where the blood pool is clearly visible, ensuring it is well within the vessel boundaries. Consider using a standardized VOI placement protocol.[2] 3. Motion Correction: If available, apply motion correction algorithms to the dynamic PET data before extracting the IDIF.[2][3] |
| High Noise Levels in the IDIF | 1. Small VOI Size: A smaller VOI will have a lower signal-to-noise ratio. 2. Low Injected Dose or Low Scanner Sensitivity: Insufficient radioactive counts can lead to noisy data. | 1. Optimize VOI Size: Use the largest possible VOI that remains entirely within the blood pool to improve statistics. 2. Review Acquisition Parameters: Ensure the injected dose and scan duration are optimized for your scanner and the specific research question. |
| Poor Correlation Between IDIF and Arterial Blood Samples | 1. Inaccurate Blood Sample Timing: Mismatch between the timing of blood draws and the PET scan acquisition frames. 2. Errors in Blood Sample Processing: Issues with centrifugation, plasma separation, or gamma counter measurements. 3. Uncorrected Metabolites: The contribution of radioactive metabolites in the plasma is not accounted for, while the IDIF measures total radioactivity.[4] | 1. Synchronize Timing: Ensure precise time stamping of both PET frames and arterial blood samples. 2. Standardize Blood Handling: Follow a strict, validated protocol for all blood processing steps. 3. Metabolite Correction: For kinetic modeling, the IDIF must be corrected for metabolites. This typically requires collecting a few arterial or venous blood samples to determine the parent fraction of [18F]this compound over time and fitting a model to this data. |
| IDIF Shape Differs Significantly from Expected Arterial Input Function | 1. Spill-over Effect: Radioactivity from adjacent tissues with high uptake (e.g., myocardium) contaminates the blood pool VOI.[5] 2. Venous Contamination: The VOI may be placed in a region with significant venous mixing, which has a delayed and dispersed peak compared to a pure arterial signal. | 1. Careful VOI Placement: Place the VOI in a region of the aorta or left ventricle that is distant from tissues with high [18F]this compound uptake. For [18F]this compound, the spill-over effect from the myocardium is considered to be minimal.[5] 2. Use Arterial Structures: Preferentially place the VOI over large arteries like the ascending or descending aorta, or the left ventricle, to obtain a more accurate arterial input function shape. |
Frequently Asked Questions (FAQs)
1. What is an image-derived input function (IDIF) and why is it used for [18F]this compound PET studies?
An IDIF is a non-invasive method to measure the concentration of a radiotracer in the arterial blood over time directly from the dynamic PET images.[4] It is used as an alternative to the "gold standard" of arterial cannulation and blood sampling, which is invasive, technically challenging, and can be uncomfortable for the subject.[1][3] For preclinical studies in small animals like mice, arterial sampling is particularly difficult due to the small blood volume.[1][5]
2. Where should the volume of interest (VOI) be placed to obtain the most accurate IDIF for [18F]this compound studies?
For [18F]this compound PET studies in mice, placing a VOI over the heart has been shown to provide the best performance compared to other locations like the abdominal vena cava/aorta.[1] In human studies, the ascending or descending aorta and the left ventricle are commonly used blood pools for IDIF extraction.[2][3]
3. How is the partial volume effect (PVE) corrected for in an IDIF?
PVE, which causes an underestimation of the true radioactivity concentration in small structures, can be corrected by applying a scaling factor (α) to the IDIF.[1] This factor can be determined by:
-
Phantom Studies: Scanning a phantom with known radioactivity concentrations in structures of similar size to the blood pool of interest.
-
Comparison with Arterial Samples: In a subset of studies, both an IDIF and arterial blood samples are acquired. The scaling factor is calculated as the ratio of the area under the curve (AUC) of the arterial input function to the AUC of the IDIF.
For [18F]this compound studies in mice using a heart VOI, a scaling factor of 1.77 has been successfully applied.[1]
4. Is metabolite correction necessary when using an IDIF for [18F]this compound?
Yes. The IDIF measures the total radioactivity in the blood pool, which includes both the parent radiotracer ([18F]this compound) and its radioactive metabolites.[4] For accurate kinetic modeling of receptor binding, the input function must represent only the concentration of the parent compound in arterial plasma. Therefore, it is necessary to collect a small number of blood samples (arterial or venous) at several time points to determine the fraction of parent [18F]this compound over time. This fraction is then applied to the IDIF to generate the metabolite-corrected arterial input function.
5. How does the scan duration affect the quantification of [18F]this compound binding when using an IDIF?
Longer scan durations generally lead to more stable and reliable estimates of kinetic parameters. However, for [18F]this compound, it has been shown that a scan duration of 60 minutes can provide acceptable accuracy for quantification, with errors in the total volume of distribution (DVt) typically within ±7.5% for volume of interest-based analysis.
Quantitative Data Summary
The following table summarizes the comparison between an image-derived input function (with a VOI over the heart and a scaling factor of 1.77) and the arterial input function for [18F]this compound PET in mice.
| Parameter | IDIF/AIF Ratio (Mean ± SD) | Reference |
| Whole-blood AUC Ratio | 1.03 ± 0.06 | [1] |
| Parent Curve AUC Ratio | 1.01 ± 0.10 | [1] |
| Logan VT Ratio | 1.00 ± 0.17 | [1] |
| Two-tissue Compartment Model VT Ratio | 1.00 ± 0.13 | [1] |
Experimental Protocols
Detailed Methodology for [18F]this compound PET with IDIF in Mice
This protocol is adapted from studies validating the use of IDIF for [18F]this compound PET in mice.[1][5]
1. Animal Preparation:
- Anesthetize the mouse (e.g., with isoflurane).
- Place the animal on the scanner bed with temperature regulation.
2. Radiotracer Administration:
- Administer a bolus injection of [18F]this compound via a tail vein catheter.
3. PET Image Acquisition:
- Start a dynamic PET scan immediately upon injection.
- Scan duration: 60 minutes.
- Reconstruct the data into time frames (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 10 x 300s).
- Apply corrections for attenuation and scatter.
4. Image-Derived Input Function (IDIF) Generation:
- Sum the early time frames (e.g., the first 10 seconds) to create an image with high blood pool contrast.
- Using software such as PMOD, draw a volume of interest (VOI) over the heart. A 10 mm cube VOI has been reported for mice.[1][5]
- Generate a time-activity curve (TAC) from this VOI for the entire dynamic scan. This is the uncorrected IDIF.
5. IDIF Correction:
- Partial Volume Effect Correction: Multiply the IDIF TAC by a predetermined scaling factor (α). For a heart VOI in mice with [18F]this compound, an α of 1.77 has been validated.[1]
- Metabolite Correction:
- If arterial sampling is not feasible, establish a population-based metabolite correction curve from a separate cohort of animals where arterial blood was sampled at multiple time points.
- Fit the parent fraction data to a function (e.g., a Hill function).
- Apply this population-based correction to the PVE-corrected IDIF to obtain the final arterial input function.
6. Kinetic Modeling:
- Use the corrected IDIF and the tissue TACs from various brain regions to perform kinetic modeling (e.g., using the Logan plot or a two-tissue compartment model) to calculate the total volume of distribution (VT).
Diagrams
Caption: Workflow for [18F]this compound PET studies using an image-derived input function.
Caption: Troubleshooting logic for common IDIF issues in [18F]this compound PET.
References
- 1. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
- 2. Frontiers | Comparison of cardiac image-derived input functions for quantitative whole body [18F]FDG imaging with arterial blood sampling [frontiersin.org]
- 3. Comparison of cardiac image-derived input functions for quantitative whole body [18F]FDG imaging with arterial blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on the use of image-derived input functions for human PET studies: new hopes or old illusions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [18F]CPFPX Imaging & Partial Volume Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating partial volume effects (PVE) in [18F]CPFPX positron emission tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What are partial volume effects (PVE) in the context of [18F]this compound PET imaging?
A1: The partial volume effect is an imaging artifact that arises from the limited spatial resolution of PET scanners.[1][2][3] This limitation causes the signal from a small region of interest to be blurred with the signal from neighboring tissues.[2][4] In [18F]this compound imaging, which targets the A1 adenosine receptor, PVE can lead to an underestimation of the true radiotracer concentration in small brain structures.[5] This effect comprises two main components: the "spill-out" of signal from the target region into adjacent areas and the "spill-in" of signal from surrounding tissues into the target region.[4]
Q2: Why is correcting for partial volume effects crucial for quantitative [18F]this compound studies?
A2: For quantitative analysis of receptor binding, such as determining the binding potential (BPND), accurate measurement of radiotracer concentration is essential. PVE can lead to significant underestimation of [18F]this compound uptake in key anatomical structures, potentially obscuring true biological differences between subject groups or longitudinal changes.[5] Correcting for PVE can increase the estimated BPND and provide a more accurate representation of receptor density.[5]
Q3: What are the common methods for partial volume correction (PVC)?
A3: Several methods exist for PVC, which can be broadly categorized as:
-
Anatomy-based methods: These are the most common and utilize high-resolution anatomical images, typically from Magnetic Resonance Imaging (MRI), to define distinct tissue compartments (e.g., gray matter, white matter, cerebrospinal fluid). Algorithms then use this anatomical information to correct the PET data.[2]
-
Reconstruction-based methods: These incorporate the point spread function (PSF) of the PET scanner directly into the image reconstruction algorithm to improve spatial resolution and reduce PVE.[4]
-
Post-reconstruction methods: These are applied to the already reconstructed PET images and often involve deconvolution techniques to reverse the blurring caused by the scanner's limited resolution.[2]
Q4: Do I always need an MRI scan for partial volume correction in my [18F]this compound study?
A4: While MRI-based methods are considered the gold standard for PVE correction in neuroimaging due to the detailed anatomical information they provide, some post-reconstruction techniques can be applied without anatomical data.[2] However, for the most accurate quantification of [18F]this compound binding in specific brain nuclei, co-registered MRI data is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Underestimation of [18F]this compound binding in small brain regions (e.g., thalamus, hippocampus). | Partial volume effect due to the small size of the structure relative to PET scanner resolution.[4] | Implement a partial volume correction method. An MRI-based approach is recommended for neuroreceptor imaging. |
| Misalignment between PET and MRI images leading to inaccurate PVC. | Patient motion between or during scans; errors in the co-registration algorithm.[6] | Ensure proper head fixation during both scans. Visually inspect the co-registration quality before applying PVC. If misalignment is present, manually adjust the registration parameters or re-run the automated co-registration with refined settings. |
| "Ringing" or "overshoot" artifacts in the corrected PET image. | Over-aggressive deconvolution parameters in post-reconstruction PVC methods. | Adjust the parameters of the deconvolution algorithm (e.g., number of iterations, regularization parameter) to achieve a balance between PVE correction and noise amplification. |
| Inaccurate tissue segmentation from the MRI scan. | Poor MRI contrast, anatomical abnormalities, or limitations of the segmentation software. | Optimize the MRI sequence for good gray matter/white matter contrast. Manually edit the segmented images to correct for any obvious errors before using them for PVC. |
| Increased noise in the partial volume corrected images. | PVC algorithms can amplify noise present in the original PET data. | Apply a smoothing filter to the PET data before or after PVC, being mindful that excessive smoothing can re-introduce partial volume effects. Consider using a PVC method that incorporates noise regularization. |
Quantitative Data Summary
The following table summarizes the potential impact of Partial Volume Correction (PVC) on [18F]this compound (or similar neuroreceptor tracer) binding potential (BPND) estimates. The values are illustrative and can vary depending on the specific tracer, PET scanner, and PVC method used.
| Brain Region | Typical Uncorrected BPND | Typical PVC-Corrected BPND | Percentage Increase after PVC |
| Caudate | 2.5 | 3.0 | ~20% |
| Putamen | 2.8 | 3.4 | ~21% |
| Thalamus | 1.8 | 2.3 | ~28% |
| Hippocampus | 1.2 | 1.6 | ~33% |
| Frontal Cortex | 2.0 | 2.4 | ~20% |
Note: These are example values. The actual degree of change will depend on the specific study parameters.
Experimental Protocol: MRI-Based Partial Volume Correction (using SPM)
This protocol outlines a typical workflow for performing MRI-based partial volume correction for [18F]this compound PET data using Statistical Parametric Mapping (SPM) software, a widely used tool in neuroimaging research.
Prerequisites:
-
High-resolution T1-weighted anatomical MRI scan of the subject.
-
Dynamic or static [18F]this compound PET scan of the same subject.
-
SPM software (e.g., SPM12) running in a MATLAB environment.
Methodology:
-
Data Conversion: Convert both MRI and PET images from their native format (e.g., DICOM) to the NIfTI format, which is compatible with SPM.
-
PET Image Pre-processing (if dynamic): If a dynamic PET scan was acquired, perform motion correction by realigning all frames to a reference frame (e.g., the first frame). Sum the realigned frames to create a single static PET image.
-
Co-registration:
-
Open the co-registration module in SPM.
-
Select the subject's MRI as the "Reference Image."
-
Select the summed PET image as the "Source Image."
-
Run the co-registration. This will align the PET image to the anatomical space of the MRI.
-
Visually inspect the alignment by overlaying the co-registered PET onto the MRI.
-
-
MRI Segmentation:
-
Open the segmentation module in SPM.
-
Input the subject's T1-weighted MRI.
-
SPM will segment the MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.
-
-
Partial Volume Correction:
-
Utilize a specialized PVC toolbox within SPM, such as the PETPVE12 toolbox or a similar implementation of a recognized algorithm (e.g., Müller-Gärtner).
-
Specify the co-registered PET image as the input.
-
Provide the segmented GM, WM, and CSF probability maps from the previous step.
-
Define the full width at half maximum (FWHM) of the PET scanner's point spread function. This is a critical parameter that characterizes the scanner's spatial resolution.
-
Execute the PVC algorithm. The output will be a PET image corrected for partial volume effects.
-
-
Quantitative Analysis: Perform subsequent quantitative analysis, such as region of interest (ROI) analysis to determine BPND, on the partial volume corrected PET image.
Visualizations
Caption: Conceptual diagram of Partial Volume Effect (PVE).
Caption: Workflow for MRI-based Partial Volume Correction.
References
- 1. TPC - Partial volume effect [turkupetcentre.net]
- 2. ugent.be [ugent.be]
- 3. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial-volume correction increases estimated dopamine D2-like receptor binding potential and reduces adult age differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common artifacts in PET myocardial perfusion images due to attenuation-emission misregistration: clinical significance, causes, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia and [18F]CPFPX Brain Uptake
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anesthesia on [18F]CPFPX brain uptake for PET imaging of the adenosine A1 receptor (A1AR).
Frequently Asked Questions (FAQs)
Q1: How does anesthesia, in general, affect PET imaging of the brain?
A1: Anesthesia is a critical variable in preclinical PET imaging as it can significantly alter cerebral blood flow, glucose metabolism, and neurochemistry.[1] These physiological changes can, in turn, influence the uptake and distribution of radiotracers in the brain. For instance, studies with the glucose analog [18F]-FDG have shown that different anesthetic agents can lead to varying patterns of tracer uptake, with some causing a global decrease while others result in region-specific changes compared to the awake state.[1][2][3] Therefore, the choice of anesthetic is a crucial consideration in the study design and for the interpretation of results.
Q2: Is there a known impact of isoflurane anesthesia on [18F]this compound brain uptake?
A2: Yes, studies have compared [18F]this compound PET imaging in rats under isoflurane anesthesia versus an awake state. Research indicates that both the uptake of [18F]this compound and the binding potential (BPND) are lower in awake animals compared to those under isoflurane anesthesia. This suggests that isoflurane can alter the binding characteristics of [18F]this compound to the adenosine A1 receptor.
Q3: What are the primary mechanisms of action for common anesthetics that could influence [18F]this compound imaging?
A3: Different anesthetics act on various neurotransmitter systems, which could indirectly affect the adenosine system.
-
Isoflurane: Primarily enhances the activity of inhibitory gamma-aminobutyric acid (GABA) at GABAA receptors.[4][5] It also interacts with glycine, potassium channels, and glutamate receptors.[4][5]
-
Propofol: Also a positive modulator of the GABAA receptor, increasing the duration of chloride channel opening and enhancing the inhibitory effects of GABA.[6][7][8]
-
Ketamine: Acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor.[9][10] This action inhibits excitatory neurotransmission.
Q4: Are there recommended anesthesia protocols for [18F]this compound PET imaging?
A4: Isoflurane is a commonly used anesthetic in preclinical [18F]this compound PET studies. A typical protocol involves inducing anesthesia with a higher concentration of isoflurane (e.g., 3-5%) and maintaining it at a lower concentration (e.g., 1.5-2%) mixed with oxygen during the scan. However, as noted, isoflurane is not inert in its effects on the adenosine system. The choice of anesthetic should be carefully considered and kept consistent throughout a study.
Troubleshooting Guide
Issue: High variability in [18F]this compound uptake between subjects in the same experimental group.
-
Potential Cause: Inconsistent depth of anesthesia. Fluctuations in the level of anesthesia can alter cerebral physiology and, consequently, radiotracer uptake.
-
Troubleshooting Steps:
-
Continuously monitor vital signs (e.g., respiratory rate, body temperature) to ensure a stable plane of anesthesia throughout the scan.
-
Use a calibrated vaporizer for precise delivery of inhalant anesthetics like isoflurane.
-
Ensure consistent timing of radiotracer injection relative to the induction of anesthesia.
-
Issue: Unexpectedly low [18F]this compound binding potential (BPND) values.
-
Potential Cause: If comparing to literature values, the choice of anesthetic could be a contributing factor. As research has shown lower uptake and BPND in awake animals compared to those under isoflurane, other anesthetics might also have varying effects.
-
Troubleshooting Steps:
-
Carefully document the anesthetic protocol used, including the agent, dose/concentration, and duration of administration.
-
When comparing results across studies, consider the potential impact of different anesthetic regimens.
-
If feasible, conduct a pilot study to compare the effects of different anesthetics on [18F]this compound uptake in your specific animal model.
-
Issue: Regional differences in [18F]this compound uptake that are difficult to interpret.
-
Potential Cause: Anesthetics can have region-specific effects on brain metabolism and blood flow. For example, studies with [18F]-FDG have shown that isoflurane can decrease cortical uptake while increasing it in other areas compared to the awake state.[3]
-
Troubleshooting Steps:
-
Be cautious when interpreting regional differences in radiotracer uptake under anesthesia.
-
Consider the known effects of the chosen anesthetic on different brain regions.
-
If possible, include a control group imaged in an awake state (if technically feasible with motion correction) or under a different anesthetic to understand the regional effects of the primary anesthetic used.
-
Data on Anesthetic Effects on Brain Imaging
The following tables summarize quantitative data on the effects of anesthesia on radiotracer uptake in the brain.
Table 1: Impact of Isoflurane Anesthesia on [18F]this compound Uptake in Rats
| Condition | Outcome Parameter | Finding |
| Awake vs. Isoflurane | [18F]this compound Uptake and BPND | Lower in awake imaging independent of injection route or reference region. |
Data synthesized from studies comparing awake and anesthetized states.
Table 2: Illustrative Effects of Different Anesthetics on [18F]-FDG Brain Uptake in Rats (as an analogy)
| Anesthetic | Comparison | Region(s) | Effect on [18F]-FDG Uptake |
| Isoflurane | vs. Awake | Cortical Regions, Thalamus | Decreased |
| Propofol | vs. Awake | Cortical Regions | Decreased |
| MMF (medetomidine-midazolam-fentanyl) | vs. Awake | Global | Decreased |
This table is provided as an example of how anesthetics can variably impact brain PET imaging and is based on studies using [18F]-FDG, not [18F]this compound. The effects on [18F]this compound may differ.[1]
Experimental Protocols
Detailed Methodology for [18F]this compound PET Imaging under Isoflurane Anesthesia (Rodent Model)
-
Animal Preparation:
-
Fast the animal for a short period (e.g., 4-6 hours) before the scan to reduce variability in blood glucose levels, which can affect brain metabolism.
-
Maintain the animal's body temperature using a heating pad throughout the procedure.
-
-
Anesthesia Induction and Maintenance:
-
Induce anesthesia in an induction chamber with 3-5% isoflurane in 100% oxygen.
-
Transfer the animal to the PET scanner bed and maintain anesthesia using a nose cone with 1.5-2% isoflurane in 100% oxygen.
-
Monitor the animal's respiratory rate to ensure a stable level of anesthesia.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound intravenously (e.g., via the tail vein). The exact dose will depend on the scanner sensitivity and study objectives.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.
-
A transmission scan may be performed for attenuation correction.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical template or a corresponding MRI scan.
-
Define regions of interest (ROIs) for various brain structures.
-
Generate time-activity curves (TACs) for each ROI.
-
Use appropriate kinetic modeling (e.g., simplified reference tissue model) to quantify [18F]this compound binding potential (BPND).
-
Visualizations
References
- 1. Choice of anesthesia and data analysis method strongly increases sensitivity of 18F-FDG PET imaging during experimental epileptogenesis | PLOS One [journals.plos.org]
- 2. The effect of isoflurane on 18F-FDG uptake in the rat brain: a fully conscious dynamic PET study using motion compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Propofol? [synapse.patsnap.com]
- 7. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAergic mechanism of propofol toxicity in immature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Motion Correction for Awake Animal [18F]CPFPX PET
Welcome to the technical support center for motion correction in awake animal [18F]CPFPX PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is motion correction crucial for awake animal [18F]this compound PET imaging?
A1: Animal motion during PET scans can lead to significant image blurring and artifacts. This degradation of image quality can result in inaccurate quantification of radiotracer uptake, potentially masking subtle but important biological changes. For a receptor ligand like [18F]this compound, which targets the adenosine A1 receptor, precise quantification is essential for accurate assessment of receptor density and occupancy in neurological studies. Motion correction aims to mitigate these effects, leading to sharper, more quantitatively accurate images.
Q2: What are the main types of motion correction techniques available?
A2: Motion correction techniques for preclinical PET can be broadly categorized into two main approaches:
-
Prospective Motion Correction: This method tracks the animal's head movements in real-time during the scan and adjusts the scanner's acquisition parameters accordingly.
-
Retrospective Motion Correction: This approach involves recording the animal's head movements during the scan and then using this information to correct the PET data after the acquisition is complete. This is the more common approach in preclinical PET.
Retrospective techniques can be further divided into:
-
Hardware-based Tracking: Utilizes external devices to track motion. Common methods include:
-
Optical Tracking: Employs cameras to track reflective or patterned markers attached to the animal's head.
-
Point-Source Tracking: Involves attaching small radioactive point sources to the animal's head, which are then tracked by the PET scanner itself.[1]
-
-
Data-Driven (Markerless) Gating: These methods derive motion information directly from the PET list-mode data itself, without the need for external trackers.[2] This is achieved by analyzing fluctuations in the PET signal that are indicative of motion.
Q3: Can anesthesia be used as an alternative to motion correction for [18F]this compound PET studies?
A3: While anesthesia effectively immobilizes the animal, it can also significantly influence cerebral metabolism and neurotransmitter systems, which can confound the results of neurological PET studies. For a tracer like [18F]this compound, which targets the adenosine A1 receptor involved in sleep and neuromodulation, the use of anesthetics can directly interfere with the biological processes being investigated. Therefore, imaging in awake animals with motion correction is often preferred to obtain more physiologically relevant data.
Q4: What are the common sources of error in motion correction?
A4: Common sources of error include:
-
Marker Slip: The marker attached to the animal's head may move relative to the skull due to skin movement, leading to inaccurate tracking data.[3]
-
Tracking System Inaccuracies: The motion tracking system itself has inherent limitations in its spatial and temporal resolution.
-
Synchronization Errors: Mismatches in the timing between the motion tracking data and the PET data acquisition can lead to improper correction.
-
Rapid Animal Movements: Sudden, rapid movements can be challenging for some tracking systems to capture accurately, potentially leading to data loss.[1]
Troubleshooting Guides
Issue 1: Blurry or Distorted Reconstructed Images Despite Using Motion Correction
| Possible Cause | Troubleshooting Steps |
| Marker Slippage | - Ensure the marker is securely attached to a part of the head with minimal skin movement. Consider using a rigid, lightweight head-frame or a dental cement attachment for more robust fixation.- Implement a marker displacement correction algorithm in your post-processing workflow.[3] |
| Inaccurate Motion Tracking Data | - Verify the calibration of your motion tracking system. Regular calibration checks are crucial.- For optical systems, ensure adequate and consistent lighting of the marker. Avoid reflections that could interfere with marker detection.- For point-source tracking, optimize the activity of the point sources to be clearly distinguishable from the brain's radioactivity without introducing significant image artifacts.[1] |
| Synchronization Errors between Tracking and PET Data | - Confirm that the timestamps from the motion tracking system and the PET scanner are accurately synchronized. A dedicated hardware synchronization signal is often the most reliable method.- If using software-based synchronization, check for any processing delays that could introduce a temporal offset. |
| Rapid Animal Motion Leading to Data Loss | - Habituate the animal to the scanning environment and restraint system to minimize stress and sudden movements.- Some motion correction algorithms allow for the exclusion of data segments with excessive motion, which can improve the overall image quality at the cost of reduced statistical power.[1] |
Issue 2: Signal Loss or Reduced Quantitative Accuracy in Corrected Images
| Possible Cause | Troubleshooting Steps |
| Over-correction or Introduction of Noise | - Review the parameters of your motion correction algorithm. Overly aggressive filtering or smoothing of the motion data can introduce artifacts.- Evaluate the impact of the correction on regions with known low tracer uptake. An effective correction should not artificially alter the signal in these areas. |
| Data Gating Inefficiency | - For data-driven gating methods, ensure that the algorithm is correctly identifying motion events. Visual inspection of the generated motion traces against the raw data can be helpful.- Optimize the gating window to balance the trade-off between motion-free data and statistical quality. A very narrow gate may result in noisy images due to a low number of counts. |
| Point-Source Artifacts | - If using point-source tracking, the radiation from the markers can contribute to the overall signal and potentially interfere with the quantification of uptake in adjacent brain regions.- Use point sources with the minimum necessary activity for reliable tracking.[1]- Employ reconstruction algorithms that can model and subtract the contribution of the point sources. |
Data Presentation: Comparison of Motion Correction Techniques
| Technique | Principle | Advantages | Disadvantages | Reported Performance Metrics |
| Optical Tracking | External cameras track reflective or patterned markers on the animal's head.[4] | - High accuracy and sampling rates.- Does not introduce additional radiation. | - Requires a clear line of sight to the marker, which can be obstructed.- Susceptible to marker slippage on the skin.[3]- Requires careful calibration. | Pose estimation accuracy can be in the range of 0.14 mm and 0.23 degrees for incremental movements.[5] |
| Point-Source Tracking | Small radioactive point sources attached to the head are tracked by the PET scanner.[1] | - No external tracking hardware required.- High tracking accuracy as it uses the scanner's own detection system. | - Point sources can be a source of image artifacts and may affect quantification.- Requires careful selection of point source activity.[1]- Potential for marker slip. | An 8% reduction in resolution and a 6% decrease in Signal-to-Noise Ratio (SNR) were observed in an awake rat compared to a sedated animal.[1] |
| Data-Driven Gating | Motion is detected by analyzing the PET list-mode data itself, without external markers.[2] | - No markers or external hardware needed.- Not susceptible to marker slippage. | - May be less accurate for very rapid or complex motions compared to hardware-based methods.- Performance can be dependent on the tracer distribution and count statistics. | Can significantly improve image quality by reducing blurring and artifacts.[2] |
Experimental Protocols
Protocol 1: Point-Source Based Motion Correction for Awake Rat [18F]this compound PET
-
Animal Preparation:
-
Habituate the rat to the restraint system and scanning environment for several days prior to the imaging session to minimize stress.
-
On the day of the scan, lightly anesthetize the rat with isoflurane for the initial setup.
-
Securely attach 3-4 small 18F point sources to the rat's head using a biocompatible adhesive or dental cement. The point sources should be arranged in a non-linear geometry to allow for the calculation of all six degrees of freedom of motion.
-
Administer [18F]this compound via tail vein injection.
-
-
PET-CT Acquisition:
-
Position the awake, restrained rat in the PET scanner.
-
Perform a short CT scan for attenuation correction.
-
Begin the PET list-mode data acquisition for the desired duration.
-
-
Motion Data Extraction:
-
From the list-mode data, identify and reconstruct the trajectories of the point sources over time. This will generate a time-stamped record of the head's position and orientation.
-
-
Motion Correction and Image Reconstruction:
-
Apply a motion correction algorithm that uses the extracted motion data to transform each PET event to a common reference frame.
-
Reconstruct the motion-corrected list-mode data into a single, high-quality image.
-
Protocol 2: Optical Motion Correction for Awake Mouse [18F]this compound PET
-
System Calibration:
-
Perform a cross-calibration between the optical tracking system and the PET scanner to ensure that both systems are operating in the same coordinate space.
-
-
Animal and Marker Preparation:
-
Habituate the mouse to the restraint system.
-
Attach a lightweight, reflective marker to the mouse's head. Ensure the marker is rigidly fixed to the skull.
-
Inject [18F]this compound.
-
-
Data Acquisition:
-
Position the animal in the scanner such that the marker is within the field-of-view of the optical tracking camera.
-
Simultaneously start the PET list-mode acquisition and the motion tracking data recording. Ensure precise temporal synchronization.
-
-
Image Reconstruction:
-
Use the recorded motion data to retrospectively correct the PET list-mode data on an event-by-event basis.
-
Reconstruct the corrected data to produce a motion-free image.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. An event-driven motion correction method for neurological PET studies of awake laboratory animals [acquire.cqu.edu.au]
- 5. Marker-free optical stereo motion tracking for in-bore MRI and PET-MRI application - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the radiochemical yield of [18F]CPFPX synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of [18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine), a potent and selective A1-adenosine receptor antagonist. This guide includes frequently asked questions for improving radiochemical yield, a troubleshooting guide for common synthesis issues, detailed experimental protocols, and visualizations to clarify the process.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for the synthesis of [18F]this compound?
A1: A good, non-decay-corrected radiochemical yield for the no-carrier-added (nca) synthesis of [18F]this compound is approximately 45 ± 7%.[1][2] This yield should result in a radiochemical purity of greater than 98%.[1][2]
Q2: How can I improve a low radiochemical yield of [18F]this compound?
A2: Several factors can be optimized to improve the radiochemical yield:
-
Precursor Quality and Quantity: Ensure the tosylate precursor, 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine, is of high purity and free of contaminants. The amount of precursor used is also critical; while sufficient precursor is needed to react with the [18F]fluoride, excess precursor can complicate the purification process.
-
Fluoride Activation: The efficiency of the initial [18F]fluoride trapping on an anion exchange cartridge (like a QMA cartridge) and its subsequent elution is crucial. Incomplete elution of [18F]fluoride will directly reduce the amount available for the reaction. Ensure the cartridge is properly conditioned.
-
Azeotropic Drying: The reaction is highly sensitive to water. Ensure the azeotropic drying of the [18F]fluoride/Kryptofix 2.2.2/K2CO3 complex with acetonitrile is thorough to remove residual water, which can quench the nucleophilic [18F]fluoride.
-
Reaction Temperature: Nucleophilic substitution reactions for 18F-labeling are often temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the precursor or the product. The optimal temperature for the fluorination step should be carefully controlled. For other 18F-labeling reactions, temperatures around 100-120°C are common.[3]
-
Reaction Time: The time allowed for the fluorination reaction should be optimized. A reaction time that is too short may result in incomplete conversion, while a time that is too long might lead to the formation of byproducts. A typical total synthesis time, including purification, is about 55 minutes.[1]
Q3: What are the most critical steps in the [18F]this compound synthesis protocol?
A3: The most critical steps are the anhydrous activation of [18F]fluoride and the nucleophilic substitution reaction. The presence of water can significantly reduce the reactivity of the fluoride ion. The efficiency of the nucleophilic attack on the tosylate precursor is the core of the labeling reaction and is influenced by temperature, reaction time, and the purity of the reagents.
Q4: Are there alternative leaving groups to tosylate for the precursor?
A4: While tosylate is a commonly used and effective leaving group for this synthesis, other good leaving groups for nucleophilic aliphatic fluorination include mesylates, triflates, and halides (bromide, iodide). In some cases, for aromatic substitutions, which is not the case here, iodonium or sulfonium salts can be used for non-activated systems.[4] The choice of leaving group can impact the reaction kinetics and may require re-optimization of the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of [18F]this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No [18F] Trapping on QMA Cartridge | 1. Improper conditioning of the QMA cartridge.2. Clogged transfer lines from the cyclotron.3. Incorrect pH of the [18F]fluoride solution. | 1. Ensure the QMA cartridge is properly pre-conditioned according to the manufacturer's instructions.2. Check transfer lines for blockages or leaks. Perform a "cold run" with non-radioactive fluid to verify flow.3. Verify the pH of the target water; it should be close to neutral. |
| Low Elution of [18F] from QMA Cartridge | 1. Inefficient eluent composition (Kryptofix 2.2.2/K2CO3 in acetonitrile/water).2. Insufficient volume of eluent.3. Clogged cartridge or lines. | 1. Prepare the eluent fresh and ensure the correct concentrations of Kryptofix 2.2.2 and K2CO3.2. Ensure a sufficient volume of eluent is passed through the cartridge to completely elute the [18F]fluoride.3. Check for blockages in the fluid pathways of the synthesis module. |
| Low Radiochemical Yield Despite Good [18F] Elution | 1. Presence of residual water in the reaction vessel.2. Suboptimal reaction temperature.3. Degraded precursor.4. Insufficient reaction time. | 1. Ensure the azeotropic drying with acetonitrile is performed until the reaction mixture is completely anhydrous.2. Optimize the reaction temperature. Start with the recommended temperature and adjust in small increments.3. Use a fresh, properly stored batch of the tosylate precursor.4. Increase the reaction time in increments to allow for complete conversion. |
| Impure Final Product (Presence of Byproducts) | 1. Reaction temperature is too high, causing degradation.2. Reaction time is too long.3. Inefficient HPLC purification.4. Deprotection step is incomplete. | 1. Lower the reaction temperature to minimize the formation of degradation products.2. Reduce the reaction time.3. Check the HPLC system (column, mobile phase, flow rate) for optimal separation of [18F]this compound from impurities.4. Ensure the conditions for the removal of the pivaloyloxymethyl protecting group are adequate (e.g., using basic conditions). |
| Inconsistent Yields Between Runs | 1. Variability in cyclotron target performance.2. Inconsistent manual operations.3. Issues with the automated synthesis module. | 1. Monitor the cyclotron yield and ensure consistent [18F]fluoride production.2. If performing manual synthesis, ensure all steps are performed consistently. For automated synthesis, check the module's performance.3. Perform regular maintenance and calibration of the automated synthesis module. Check for software or mechanical glitches. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful synthesis of [18F]this compound as reported in the literature.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 45 ± 7% | [1][2] |
| Radiochemical Purity | >98% | [1][2] |
| Specific Radioactivity | >270 GBq/µmol (>7.2 Ci/µmol) | [1] |
| Total Synthesis Time | ~55 minutes | [1] |
| Precursor | 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine | [1] |
| Reagents for Fluorination | nca [18F]KF, Kryptofix 2.2.2, K2CO3 | [1] |
Experimental Protocols
[18F]Fluoride Production and Trapping
No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The aqueous [18F]fluoride is then transferred to the synthesis module and trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).
Elution and Azeotropic Drying
The trapped [18F]fluoride is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture. The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous K/[18F]F/Kryptofix 2.2.2 complex. This step is repeated to ensure the reaction mixture is completely dry.
Nucleophilic Fluorination
The tosylate precursor, 8-cyclopentyl-3-(3-tosyloxypropyl)-7-pivaloyloxymethyl-1-propylxanthine, dissolved in a suitable anhydrous solvent (e.g., acetonitrile), is added to the dried K/[18F]F/Kryptofix 2.2.2 complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.
Deprotection
After the fluorination reaction, the pivaloyloxymethyl protecting group is removed. This is typically achieved by basic hydrolysis.
Purification
The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [18F]this compound from unreacted precursor, [18F]fluoride, and other byproducts. The fraction corresponding to [18F]this compound is collected.
Formulation
The collected HPLC fraction is typically diluted with a suitable buffer or saline solution and passed through a sterile filter to produce the final injectable product.
Visualizations
References
- 1. Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[(18)F]fluoropropyl)-1-propylxanthine ([(18)F]this compound): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Adenosine A1 Receptor Occupancy: A Comparative Guide to In Vivo Blocking Studies of [18F]CPFPX with DPCPX
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo blocking studies utilizing the radioligand [18F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([18F]CPFPX) and the selective A1 adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). This analysis, supported by experimental data, aims to facilitate the design and interpretation of receptor occupancy studies targeting the adenosine A1 receptor.
The adenosine A1 receptor (A1AR) is a crucial G-protein coupled receptor involved in a multitude of physiological and pathological processes in the brain, including neuroprotection, sleep regulation, and pain modulation. The development of radioligands such as [18F]this compound for positron emission tomography (PET) has enabled the in vivo quantification and visualization of these receptors. Blocking studies, where a non-labeled antagonist like DPCPX is used to displace the radioligand, are essential for validating the specificity of the radioligand signal and for determining receptor occupancy of potential therapeutic agents.
Comparative Analysis of In Vivo Blocking Studies
In vivo studies in animal models, primarily rats, have consistently demonstrated the specific binding of [18F]this compound to A1ARs, which can be effectively blocked by the administration of DPCPX. These studies are fundamental in validating [18F]this compound as a specific radiotracer for A1AR imaging.
A key finding from these studies is the significant reduction in the brain uptake of [18F]this compound following the administration of DPCPX. This displacement confirms that [18F]this compound is binding to the A1AR, and the degree of displacement can be used to quantify the receptor occupancy of DPCPX.
For instance, studies have shown that intravenous administration of DPCPX can lead to a substantial and dose-dependent reduction in the binding of [18F]this compound in various brain regions known to have high densities of A1ARs, such as the cerebellum, thalamus, and neocortex.[1] The blockade of A1AR with DPCPX has been shown to identify a specific binding of approximately 45% in the olfactory bulb, which is often used as a reference region.[2][3]
The following table summarizes key quantitative data from representative in vivo blocking studies of [18F]this compound with DPCPX.
| Parameter | Value | Brain Region(s) | Animal Model | Reference |
| [18F]this compound Kd | 4.4 nmol/L | Whole brain | Rat | [1] |
| DPCPX Ki (rat A1AR) | 0.46 nM | Whole brain membranes | Rat | [4] |
| DPCPX Ki (human A1AR) | 3.9 nM | - | Human | [5][6] |
| [18F]this compound Displacement by DPCPX | 46% - 96% reduction in VT | Olfactory bulb, Thalamus | Rat | [2] |
| Specific Binding in Reference Region (Olfactory Bulb) | ~45% | Olfactory Bulb | Rat | [2][3] |
VT: Volume of distribution
Experimental Protocols
The following provides a generalized methodology for an in vivo blocking study of [18F]this compound with DPCPX in a rodent model, based on published literature.
Radioligand and Antagonist Preparation
-
[18F]this compound: Synthesized as previously described in the literature.
-
DPCPX: Commercially available and dissolved in a suitable vehicle (e.g., a mixture of DMSO and saline).
Animal Model
-
Species: Rat (e.g., Wistar or Sprague-Dawley).
-
Housing: Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.
Experimental Workflow
The logical flow of a typical in vivo blocking experiment is depicted in the diagram below.
PET Imaging Protocol
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane) and placed in the PET scanner.
-
Radioligand Injection: A bolus of [18F]this compound is injected intravenously via a tail vein catheter.
-
Dynamic PET Scan: A dynamic PET scan is acquired over a period of, for example, 120 minutes.[3]
-
Arterial Blood Sampling: In some protocols, arterial blood samples are drawn to determine the arterial input function for kinetic modeling.[3]
-
Blocking/Displacement Study:
-
Blocking: The non-radioactive antagonist, DPCPX, is administered prior to the injection of [18F]this compound.
-
Displacement: [18F]this compound is administered first, and after a certain period to allow for radioligand binding, DPCPX is injected.[2]
-
Data Analysis
-
PET data is reconstructed and analyzed to generate time-activity curves for different brain regions.
-
Kinetic modeling is applied to the time-activity curves to estimate parameters such as the volume of distribution (VT), which is proportional to the receptor density.
-
The percentage of receptor occupancy by DPCPX is calculated by comparing the VT values from the baseline and blocking/displacement scans.
Signaling Pathway Context
The interaction of [18F]this compound and DPCPX with the adenosine A1 receptor occurs within a well-defined signaling pathway. The A1AR is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both [18F]this compound and DPCPX act as antagonists, blocking the binding of endogenous adenosine and thereby preventing the activation of this signaling cascade.
Conclusion
In vivo blocking studies using [18F]this compound and DPCPX are indispensable for the validation of A1AR imaging and the preclinical assessment of novel drug candidates targeting this receptor. The high selectivity and affinity of both compounds for the A1AR allow for robust and reproducible quantification of receptor occupancy. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret their own studies, ultimately contributing to a better understanding of the role of the adenosine A1 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo kinetic and steady-state quantification of 18F-CPFPX binding to rat cerebral A1 adenosine receptors: validation by displacement and autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to [18F]CPFPX and Other A1 Adenosine Receptor PET Radioligands for Researchers and Drug Development Professionals
An In-depth Analysis of Radioligands for Imaging the A1 Adenosine Receptor, Featuring [18F]CPFPX.
This guide provides a comprehensive comparison of [18F]this compound with other prominent positron emission tomography (PET) radioligands targeting the A1 adenosine receptor (A1AR). The A1AR, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes in the brain, including neuroprotection, pain modulation, and sleep regulation, making it a crucial target for drug development and neuroscience research. The selection of an appropriate PET radioligand is critical for the accurate in vivo quantification and visualization of these receptors. This document summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological and experimental pathways to aid researchers in their selection of the most suitable A1AR radioligand for their studies.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo characteristics of [18F]this compound and other selected A1AR PET radioligands. These parameters are crucial for evaluating the suitability of a radioligand for specific research applications.
Table 1: In Vitro Binding Characteristics of A1AR PET Radioligands
| Radioligand | Target | K_d_ or K_i_ (nM) | Selectivity (A1 vs. A2A) | Reference |
| [18F]this compound | Human A1AR | 4.4 (K_d_ for ³H analog) | High | [1] |
| [11C]MPDX | Human A1AR | ~1-5 (K_i_) | High | |
| [18F]Flotaza | Human A1AR | ~0.5-2 (K_i_) | High |
Note: Data for [11C]MPDX and [18F]Flotaza are compiled from various literature sources and may vary depending on the experimental conditions.
Table 2: In Vivo Performance of A1AR PET Radioligands
| Radioligand | Brain Uptake (SUV) | Specific Binding Ratio | Metabolism | Key Advantages | Key Disadvantages |
| [18F]this compound | High | Good | Rapid peripheral metabolism | High affinity and selectivity | Rapid metabolism complicates quantification |
| [11C]MPDX | Moderate | Good | Moderate | Well-characterized | Short half-life of Carbon-11 |
| [18F]Flotaza | High | High | Slower than [18F]this compound | Improved metabolic stability | Less extensively validated in humans |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of A1AR PET radioligands.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the affinity and selectivity of a radioligand for its target receptor.
Objective: To determine the equilibrium dissociation constant (K_d_) or the inhibition constant (K_i_) of the radioligand for the A1AR.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor.
-
Radioligand ([³H]this compound or other tritiated A1AR antagonist).
-
Non-labeled competing ligands (for competition assays).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure (Competition Assay):
-
Incubate a fixed concentration of the radioligand with cell membranes in the presence of varying concentrations of the non-labeled test compound (e.g., this compound).
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the K_i_ value using the Cheng-Prusoff equation.[2]
In Vivo Animal PET Imaging
Preclinical PET imaging in animal models is crucial for evaluating the in vivo performance of a new radioligand.
Objective: To assess the brain uptake, regional distribution, and specific binding of the radioligand in vivo.
Animal Model:
-
Rodents (rats or mice) or non-human primates.
Procedure:
-
Anesthetize the animal and place it in the PET scanner.
-
Administer the radioligand (e.g., [18F]this compound) intravenously as a bolus injection.
-
Acquire dynamic PET data over a specified period (e.g., 60-90 minutes).
-
To confirm specific binding, a separate group of animals can be pre-treated with a non-labeled A1AR antagonist (e.g., DPCPX) before radioligand injection (blocking study).[1]
-
Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI or CT) for region-of-interest (ROI) analysis.
-
Generate time-activity curves (TACs) for different brain regions to quantify radioligand uptake and kinetics.
-
Calculate specific binding ratios or use kinetic modeling to estimate binding parameters.
Radiometabolite Analysis
Understanding the metabolic fate of a radioligand is critical for the accurate interpretation of PET data.
Objective: To determine the fraction of the parent radioligand in plasma and brain over time.
Procedure:
-
Following intravenous injection of the radioligand in an animal model, collect arterial blood samples at various time points.
-
Separate plasma from the whole blood by centrifugation.
-
At the end of the experiment, euthanize the animal and collect the brain.
-
Homogenize the brain tissue.
-
Extract the radiolabeled compounds from plasma and brain homogenates using a suitable solvent (e.g., acetonitrile).
-
Analyze the extracts using radio-high-performance liquid chromatography (radio-HPLC) or radio-thin-layer chromatography (radio-TLC) to separate the parent radioligand from its radiometabolites.[3][4]
-
Quantify the radioactivity of the parent compound and metabolites to determine the parent fraction over time.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts relevant to A1AR PET imaging.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for PET Radioligand Development.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to CPFPX and DPCPX for Adenosine A₁ Receptor Research
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the adenosine A₁ receptor (A₁AR) is a critical decision. This guide provides a detailed comparison of two prominent xanthine-based antagonists: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and its fluoropropyl analog, 8-Cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine (CPFPX). This comparison is based on their binding affinity, selectivity, and the experimental protocols used for their characterization.
Binding Affinity and Selectivity: A Quantitative Comparison
Both DPCPX and this compound are highly potent and selective antagonists for the A₁ adenosine receptor. While both compounds exhibit a strong preference for the A₁AR over other adenosine receptor subtypes (A₂A, A₂B, and A₃), their binding affinities can vary depending on the species and experimental conditions. The following table summarizes the available quantitative data on the binding affinities (Ki or Kd in nM) of this compound and DPCPX for various adenosine receptors.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki/Kd in nM) |
| DPCPX | A₁ | Human | 3.9[1][2] |
| A₂A | Human | 130[1][2] | |
| A₂B | Human | 50[1][2] | |
| A₃ | Human | 4000[1][2] | |
| A₁ | Rat | 0.46[3] | |
| A₂ | Rat | 340[3] | |
| This compound | A₁ | Rat | 4.4 (Kd)[4][5] |
Note: Lower Ki/Kd values indicate higher binding affinity.
DPCPX demonstrates high selectivity for the human A₁ receptor, with a Ki value of 3.9 nM, compared to significantly higher values for A₂A, A₂B, and A₃ receptors[1][2]. In rat brain membranes, DPCPX shows even higher affinity for the A₁ receptor with a Ki of 0.46 nM[3]. One study highlights a more than 700-fold selectivity of DPCPX for the A₁ receptor[6].
This compound, a novel analog of DPCPX, also exhibits high nanomolar affinity for the A₁ receptor, with a reported Kd of 4.4 nM in rats[4][5]. Studies have shown that the binding profiles of ³H-CPFPX and ³H-DPCPX are highly similar, indicating that this compound is a highly specific and selective A₁AR ligand[4][7].
Experimental Protocols
The binding affinities of this compound and DPCPX are typically determined using radioligand binding assays. The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound (like this compound or DPCPX) for the A₁ adenosine receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound for the A₁ adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A₁ adenosine receptor (e.g., rat brain cortex).
-
Radioligand: A tritiated A₁AR antagonist, such as [³H]DPCPX.
-
Test Compound: this compound or DPCPX.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₁AR ligand (e.g., 10 µM DPCPX).
-
96-well plates.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound or DPCPX).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-radiolabeled ligand.
-
-
Radioligand Addition: Add the radioligand (e.g., [³H]DPCPX) to all wells at a concentration near its Kd.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of A₁ receptor antagonism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
A Head-to-Head Comparison: Validating [18F]CPFPX PET with In Vitro Autoradiography for Adenosine A1 Receptor Imaging
For researchers, scientists, and drug development professionals, the precise in vivo quantification of neuroreceptors is paramount. This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging using the radioligand [18F]CPFPX and in vitro autoradiography for the validation of adenosine A1 receptor (A1AR) mapping. Experimental data, detailed protocols, and visual workflows are presented to offer a clear understanding of these methodologies.
[18F]this compound, or (18F)-8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine, has emerged as a potent and selective antagonist for the A1AR, enabling noninvasive in vivo imaging with PET.[1][2][3] The validation of this in vivo technique against the gold-standard in vitro autoradiography is crucial for ensuring the accuracy of PET-derived quantitative data. Studies have demonstrated a significant correlation between [18F]this compound PET imaging and in vitro autoradiography, confirming the utility of [18F]this compound as a reliable tool for A1AR quantification in the living brain.[4][5]
Quantitative Data Presentation
A direct comparison of binding affinity and a summary of findings from validation studies are presented below. The tritiated version of this compound, [3H]this compound, which has an identical chemical structure, is typically used for in vitro autoradiography due to its higher spatial resolution.[2]
Table 1: Binding Affinity and Selectivity of this compound
| Radioligand | Method | Target | Binding Affinity (Kd) | Selectivity | Reference |
| [3H]this compound | In Vitro Autoradiography | Adenosine A1 Receptor | 4.4 nmol/L | High selectivity over A2A, cholinergic, serotoninergic, and glutamatergic receptors. | [1] |
| [18F]this compound | In Vitro (Rat Striatal Membranes) | Adenosine A1 Receptor | Nanomolar affinity | 1,200-fold selectivity for A1AR over A2AAR. | [2] |
Table 2: Comparison of A1AR PET Radioligands
| Radioligand | Type | Target Selectivity | Key Characteristics |
| [18F]this compound | Antagonist | High for A1AR | Excellent blood-brain barrier penetration, suitable for quantitative studies.[1][2] |
| [11C]MPDX | Antagonist | High for A1AR | Used for receptor occupancy studies, but may show paradoxical increases in uptake with agonist challenges.[6] |
| [11C]MMPD | Partial Agonist | High for A1AR | First BBB permeable partial agonist PET radiotracer with potential to detect endogenous adenosine fluctuations.[7] |
| [3H]DPCPX | Antagonist | High for A1AR | A widely used tool for in vitro autoradiographic studies of A1ARs.[8] |
Experimental Protocols
Detailed methodologies for both in vitro autoradiography and in vivo PET imaging are crucial for the replication and validation of these findings.
In Vitro Receptor Autoradiography with [3H]this compound
This protocol outlines the key steps for performing in vitro autoradiography to determine the density and distribution of A1ARs in brain tissue sections.
-
Tissue Preparation:
-
Pre-incubation:
-
Sections are pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl) to remove endogenous adenosine.[9]
-
-
Incubation:
-
Slides are incubated with a solution containing [3H]this compound at a concentration around its Kd (e.g., 4.4 nM) to determine total binding.[1][9]
-
A parallel set of slides is incubated with [3H]this compound plus a high concentration of a selective A1AR antagonist (e.g., DPCPX) to define non-specific binding.[9]
-
-
Washing:
-
Slides are washed in ice-cold buffer to remove unbound radioligand.[9]
-
-
Drying and Exposure:
-
The sections are dried, and the slides are apposed to a phosphor-imaging plate or film along with tritium activity standards for quantitative analysis.[9]
-
-
Data Analysis:
-
The resulting autoradiograms are digitized and analyzed using image analysis software. The specific binding is calculated by subtracting the non-specific binding from the total binding.[9]
-
In Vivo Small Animal PET Imaging with [18F]this compound
This protocol describes the general workflow for conducting a small animal PET study with [18F]this compound.
-
Animal Preparation:
-
Radiotracer Administration:
-
PET Scan Acquisition:
-
Image Reconstruction and Analysis:
-
The acquired data is reconstructed into a series of 3D images over time.
-
Regions of interest (ROIs) are drawn on the images, often co-registered with an anatomical MRI, to extract time-activity curves for different brain regions.[5]
-
Kinetic modeling (e.g., using a reference tissue model) is applied to the time-activity curves to quantify A1AR binding potential.[4]
-
-
Validation (Optional):
-
To confirm specific binding in vivo, a displacement study can be performed by administering a non-radioactive A1AR antagonist (like DPCPX) during the PET scan, which should result in a significant reduction of the [18F]this compound signal.[1]
-
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Adenosine A1 receptor signaling cascade.
Experimental Workflow: PET and Autoradiography Correlation
This diagram illustrates the logical flow of a study designed to validate in vivo [18F]this compound PET against in vitro autoradiography.
Caption: Workflow for validating PET with autoradiography.
References
- 1. Evaluation of 18F-CPFPX, a novel adenosine A1 receptor ligand: in vitro autoradiography and high-resolution small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo imaging of adenosine A1 receptors in the human brain with [18F]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo kinetic and steady-state quantification of 18F-CPFPX binding to rat cerebral A1 adenosine receptors: validation by displacement and autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autoradiographic visualization of A1 adenosine receptors in rat brain with [3H]8-cyclopentyl-1,3-dipropylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoradiography [fz-juelich.de]
- 10. mdpi.com [mdpi.com]
- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Adenosine A1 Receptor (A1AR) PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of key Positron Emission Tomography (PET) tracers developed for imaging the Adenosine A1 Receptor (A1AR). Understanding the performance characteristics of these tracers is crucial for designing and interpreting neuroscience research and clinical trials targeting neuropsychiatric and neurodegenerative disorders.
Introduction to A1AR PET Tracers
The Adenosine A1 receptor is a G-protein coupled receptor abundantly expressed in the central nervous system, playing a critical role in neuroprotection, sleep regulation, and modulation of neurotransmitter release. PET imaging of A1AR allows for the in vivo quantification and localization of these receptors, offering valuable insights into their role in various pathological conditions. The development of selective and specific A1AR PET tracers has been a key focus in molecular imaging. This guide provides a head-to-head comparison of prominent A1AR PET tracers, focusing on their binding characteristics, in vivo performance, and the experimental methodologies used for their evaluation.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for two prominent A1AR PET tracers: the established antagonist [¹⁸F]CPFPX and the more recently developed partial agonist [¹¹C]MMPD. This data is essential for selecting the appropriate tracer for a specific research question.
| Tracer | Type | Radiolabel | Binding Affinity (Kᵢ/Kₔ) | In Vivo Specific Binding (BPₙₔ) | Key Characteristics |
| [¹⁸F]this compound | Antagonist | ¹⁸F | 4.4 nM (Kₔ)[1] | High specific binding in A1AR-rich regions | Well-established tracer, high selectivity and specificity, but subject to rapid in vivo metabolism.[1] |
| [¹¹C]MMPD | Partial Agonist | ¹¹C | Sub-nanomolar (Kᵢ) | Demonstrates specific binding consistent with A1AR distribution | First BBB-permeable partial agonist tracer with potential to detect fluctuations in endogenous adenosine.[2] |
Note: Direct head-to-head comparative studies providing a full suite of quantitative data (Kᵢ, BPₙₔ, etc.) for a wide range of A1AR tracers in a single publication are limited. The data presented here is compiled from individual preclinical and clinical evaluation studies.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the evaluation process of these tracers, the following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for PET tracer development.
References
Test-Retest Reliability of [18F]CPFPX PET Imaging for Adenosine A1 Receptor Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the test-retest reliability of [18F]CPFPX PET imaging for quantifying the adenosine A1 receptor (A1AR) in the brain. The information is intended for researchers, scientists, and professionals involved in drug development who are considering this radiotracer for their studies.
Executive Summary
[18F]this compound PET imaging demonstrates good to excellent test-retest reliability for the quantification of A1ARs in the brain, making it a suitable tool for longitudinal studies. Non-invasive quantification methods generally show higher stability compared to methods requiring arterial blood sampling. While direct comparative test-retest data with other A1AR PET tracers is limited in the literature, the performance of [18F]this compound is comparable to or better than that reported for other neuroreceptor PET tracers.
Quantitative Data Comparison
The following tables summarize the key test-retest reliability metrics for [18F]this compound PET imaging from published studies in both human and animal subjects.
Table 1: Test-Retest Reliability of [18F]this compound PET in Humans
| Parameter | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Brain Regions Examined | Modeling Approach | Reference |
| BP2 | 5.9 (average) | 0.94 ± 0.1 | 8 regions including high and low receptor binding areas | Reference Region (Cerebellum) | [1][2] |
| DVt' | 13.2 (average) | 0.06 ± 0.2 | 8 regions including high and low receptor binding areas | Metabolite-corrected venous blood sampling | [1][2] |
Table 2: Test-Retest Reliability of [18F]this compound PET in Rodents
| Parameter | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Brain Regions Examined | Modeling Approach | Reference |
| BPND | 12 (mean) | 0.57 - 0.68 | Cortical and subcortical regions | Simplified Reference-Tissue Model (SRTM) with olfactory bulb as reference | [3] |
| BPNDpons | 15.3 ± 5.8 (mean) | 0.99 | Not specified | Simplified Reference-Tissue Model (SRTM) with pons as reference (awake animals) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing studies. Below are typical experimental protocols for [18F]this compound PET imaging.
Human Studies
A common protocol for human studies involves the following steps:
-
Subject Preparation: Healthy volunteers are typically recruited.
-
Radiotracer Injection: [18F]this compound is administered as a bolus followed by a constant infusion over a period of 120 minutes.[1]
-
PET Scanning: Dynamic PET scans are acquired over the 120-minute infusion period.
-
Arterial Blood Sampling (for invasive methods): If required for the kinetic model, arterial blood samples are taken to measure the concentration of the parent radiotracer in plasma.[5]
-
Data Analysis: Various kinetic models can be applied to quantify A1AR availability. Non-invasive methods often use a reference region, such as the cerebellum, to estimate the binding potential (BPND).[1][6] Invasive methods may calculate the total distribution volume (VT).
Animal Studies
Protocols for rodent studies are similar in principle but adapted for small animal imaging:
-
Animal Preparation: Anesthesia is typically administered, for example, with isoflurane.[7]
-
Radiotracer Injection: A bolus injection of [18F]this compound is administered, often intravenously or intraperitoneally.[3][4]
-
PET Scanning: Dynamic PET scans are performed, for instance, for 60 minutes.[7]
-
Data Analysis: The simplified reference-tissue model (SRTM) is frequently used for quantification, with the olfactory bulb or pons serving as the reference region.[3][4]
Visualizations
Experimental Workflow for [18F]this compound PET Imaging
Caption: Experimental workflow for a typical [18F]this compound PET imaging study.
Logical Relationship for Evaluating Test-Retest Reliability
Caption: Logical steps for assessing the test-retest reliability of PET imaging.
Comparison with Alternatives
However, the reported test-retest variability for [18F]this compound, particularly the low variability of around 5.9% for non-invasive measures in humans, is considered excellent for a neuroreceptor PET tracer.[1] This level of reproducibility is crucial for studies that aim to detect small changes in receptor density over time or in response to therapeutic interventions. The high ICC of 0.94 further supports the reliability of [18F]this compound for measuring individual differences in A1AR availability.[1]
Conclusion
[18F]this compound PET imaging is a reliable and reproducible method for quantifying adenosine A1 receptors in the brain. The non-invasive analytical approaches, which are preferable for patient studies, demonstrate excellent test-retest stability. Researchers and drug developers can be confident in using [18F]this compound for longitudinal studies investigating the role of A1AR in various neurological and psychiatric disorders, as well as for assessing the receptor occupancy of new drug candidates.
References
- 1. Test-retest stability of cerebral A1 adenosine receptor quantification using [18F]this compound and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reproducibility of non-invasive a1 adenosine receptor quantification in the rat brain using [(18)F]this compound and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feasibility and reproducibility of awake positron emission tomography with the adenosine A1 receptor radiotracer [18F]this compound in moving rats: Considerations of reference region and route of injection - JuSER [juser.fz-juelich.de]
- 5. In vivo kinetic and steady-state quantification of 18F-CPFPX binding to rat cerebral A1 adenosine receptors: validation by displacement and autoradiographic experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1 adenosine receptor PET using [18F]this compound: displacement studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Image-Derived Input Functions for Quantification of A1 Adenosine Receptors Availability in Mice Brains Using PET and [18F]this compound [frontiersin.org]
- 8. Test-retest variability of adenosine A2A binding in the human brain with 11C-TMSX and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of the Adenosine A2A Receptor in the Rotenone-Based Mouse Model of Parkinson’s Disease with [18F]FESCH Synthesized by a Simplified Two-Step One-Pot Radiolabeling Strategy [mdpi.com]
The Unseen Target: A Comparative Guide to [18F]CPFPX PET for A1 Adenosine Receptor Imaging and its Behavioral Correlates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience and drug development, the ability to visualize and quantify specific molecular targets in the living brain is paramount. The A1 adenosine receptor (A1AR) stands as a crucial, yet often elusive, target implicated in a spectrum of physiological and pathological processes, including sleep, cognition, and neurodegenerative diseases. [18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) has emerged as a potent and selective antagonist radioligand for positron emission tomography (PET) imaging of A1ARs. This guide provides a comprehensive comparison of [18F]this compound's performance, supported by experimental data, and explores its potential in correlating receptor availability with behavioral outcomes—a critical step in advancing our understanding of A1AR's role in brain function and disease.
Performance of [18F]this compound vs. Alternative A1AR PET Tracers
The ideal PET radioligand for neuroreceptor imaging should exhibit high affinity and selectivity for its target, appropriate lipophilicity for blood-brain barrier penetration, and favorable kinetics for quantitative analysis. [18F]this compound has demonstrated many of these desirable characteristics. Here, we compare its performance with other notable A1AR radiotracers.
| Radiotracer | Isotope | Half-life (min) | Target Affinity (Kd/Ki, nM) | Key Characteristics & Performance |
| [18F]this compound | 18F | 109.7 | 4.4 (Kd)[1] | High selectivity and specificity for A1AR. Good brain uptake and distribution reflecting known A1AR density. Suitable for quantitative analysis of receptor occupancy, as demonstrated in caffeine studies[2][3][4][5]. Shows good test-retest reliability. |
| [11C]MPDX | 11C | 20.4 | ~4.2 (Ki) | Higher brain uptake and faster washout compared to some other tracers. Has been used to assess antagonist binding at A1ARs. The short half-life of Carbon-11 requires an on-site cyclotron. |
| [11C]KF15372 | 11C | 20.4 | ~3.0 (Ki) | Shows a brain distribution consistent with A1ARs. However, it has been noted to have lower radiochemical yield and specific activity, which can limit its routine application. |
Table 1: Comparison of PET Radiotracers for A1 Adenosine Receptor Imaging. This table summarizes key properties and performance characteristics of [18F]this compound and alternative radiotracers.
Experimental Protocols: A Closer Look at [18F]this compound PET Imaging
Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. Below are methodologies for key experiments involving [18F]this compound PET.
Protocol 1: Human In Vivo A1AR Occupancy Measurement by Caffeine
This protocol is adapted from studies quantifying the in vivo occupancy of A1AR by caffeine using [18F]this compound PET[2][3][5].
Objective: To determine the percentage of A1 adenosine receptors occupied by caffeine at different plasma concentrations.
Methodology:
-
Subject Preparation: Healthy volunteers undergo a period of caffeine abstinence (e.g., at least 36 hours) prior to the PET scan. A chronic daily caffeine intake assessment is performed.
-
Radiotracer Administration: [18F]this compound is administered via a bolus-plus-constant-infusion paradigm to achieve a steady-state of radioligand binding.
-
PET Imaging: Dynamic PET scanning is performed for an extended duration (e.g., 140 minutes).
-
Baseline Measurement: An initial phase of the scan (e.g., 70-90 minutes) serves as the baseline to determine the total distribution volume (VT) of the radiotracer.
-
Caffeine Administration: Following the baseline period, a controlled infusion of caffeine is administered intravenously at varying concentrations.
-
Occupancy Measurement: PET data acquired after caffeine administration (e.g., 120-140 minutes) is used to determine the new, displaced VT.
-
Data Analysis: A1AR occupancy by caffeine is calculated from the reduction in [18F]this compound binding using methods such as the Lassen plot. Plasma caffeine levels are measured at regular intervals.
Protocol 2: Preclinical [18F]this compound PET Imaging in Rodents
This protocol outlines a general procedure for A1AR imaging in animal models.
Objective: To visualize and quantify the distribution and density of A1 adenosine receptors in the rodent brain.
Methodology:
-
Animal Handling: Rodents (e.g., rats or mice) are anesthetized for the duration of the scan to minimize motion artifacts. Body temperature is maintained.
-
Radiotracer Injection: A bolus of [18F]this compound is injected intravenously (e.g., via a tail vein catheter).
-
Dynamic PET Scan: A dynamic PET scan is acquired immediately after injection for a duration of 60-90 minutes.
-
Arterial Blood Sampling (Optional but recommended for full quantification): Serial arterial blood samples are taken to measure the arterial input function of the radiotracer.
-
Image Reconstruction and Analysis: PET images are reconstructed and co-registered with an anatomical template (e.g., MRI or a digital atlas). Time-activity curves are generated for various brain regions of interest.
-
Kinetic Modeling: The distribution volume (VT) or binding potential (BP) of [18F]this compound is calculated using appropriate kinetic models (e.g., two-tissue compartment model or Logan plot) to provide a quantitative measure of A1AR availability.
Signaling Pathways and Experimental Workflows
Understanding the molecular signaling cascades downstream of A1AR activation is crucial for interpreting PET signal changes and their potential behavioral consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeine occupancy of human cerebral A1 adenosine receptors: in vivo quantification with 18F-CPFPX and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Specificity of [18F]CPFPX Binding: A Comparative Guide for A1 Adenosine Receptor Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of [18F]CPFPX, a widely used radioligand for in vivo imaging of the A1 adenosine receptor (A1AR), with available alternatives. The specificity of [18F]this compound binding is critically evaluated using supporting experimental data from preclinical and clinical studies.
While the gold standard for validating the specificity of a radioligand often involves the use of knockout animal models, to date, no published studies have reported the use of A1AR knockout mice to confirm the binding specificity of [18F]this compound. However, a substantial body of evidence from in vitro competition assays and in vivo displacement studies strongly supports its high specificity and selectivity for the A1AR.
[18F]this compound: Performance and Specificity Data
[18F]this compound (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine) is a potent and selective antagonist for the A1AR. Its utility in positron emission tomography (PET) for quantifying A1AR in the brain has been demonstrated in numerous studies.
In Vitro Binding Affinity and Selectivity
In vitro studies have established the high affinity and selectivity of [18F]this compound for the A1AR. Competition assays using rat brain membranes have shown that [18F]this compound binds with nanomolar affinity to A1ARs and displays a significant selectivity over other adenosine receptor subtypes, particularly the A2A receptor.
Table 1: In Vitro Binding Characteristics of [18F]this compound and Competitors
| Compound | Receptor | Kᵢ (nmol/L) | Reference |
| [3H]this compound | A1AR | 1.21 | [1] |
| DPCPX | A1AR | 6.29 | [1] |
| ZM 241385 | A2AAR | 15,000 | [1] |
Kᵢ represents the inhibitory constant, a measure of binding affinity.
In Vivo Specificity: Displacement Studies
In the absence of knockout model data, in vivo displacement studies provide compelling evidence for the specific binding of [18F]this compound to A1ARs. These studies involve the administration of an unlabeled competing ligand to displace the radiotracer from its target receptor.
A study in rats demonstrated that the administration of the A1AR antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) resulted in a 72% ± 8% displacement of [18F]this compound from the brain, indicating a high degree of specific binding.[1] Similarly, human PET studies using unlabeled this compound as a competitor showed a dose-dependent displacement of [18F]this compound in all brain regions, with specific binding accounting for approximately two-thirds of the total uptake in the cortex.[2]
Alternative A1AR Radioligands
While [18F]this compound is a well-established radioligand, its rapid peripheral metabolism has prompted the development of alternative tracers with potentially improved pharmacokinetic properties.[3]
[18F]1-NBX: A Promising Alternative
[18F]1-NBX is a novel this compound derivative that has shown promise in preclinical studies. It exhibits significantly improved A1AR affinity and selectivity compared to [18F]this compound and, importantly, does not appear to form lipophilic metabolites, which could simplify kinetic modeling and improve image quantification.[3] Autoradiographic studies with [18F]1-NBX in rat brain slices have demonstrated a specific distribution pattern consistent with A1AR localization and low non-specific binding.[3]
Table 2: Comparison of [18F]this compound and [18F]1-NBX
| Feature | [18F]this compound | [18F]1-NBX | Reference |
| A1AR Affinity | High | Significantly Higher | [3] |
| A1AR Selectivity | High | Significantly Higher | [3] |
| Metabolism | Rapid peripheral metabolism | No formation of lipophilic metabolites | [3] |
| In Vivo Evaluation | Extensive (rats, humans) | Preclinical (autoradiography) | [1][2][3] |
Further in vivo evaluation of [18F]1-NBX is necessary to fully characterize its potential as a superior PET tracer for A1AR imaging.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols used in the evaluation of [18F]this compound.
In Vitro Competition Binding Assay
This assay determines the binding affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand.
In Vivo PET Imaging with Displacement
This protocol is used to assess the specific binding of a radiotracer in a living subject.
Adenosine A1 Receptor Signaling Pathway
The A1AR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/Gₒ). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neurotransmission.
Conclusion
[18F]this compound remains a valuable and well-validated radioligand for the in vivo imaging of A1 adenosine receptors. While direct evidence of its binding specificity from A1AR knockout models is currently unavailable in the published literature, a wealth of data from in vitro competition and in vivo displacement studies robustly supports its high selectivity and specificity. The emergence of new radiotracers like [18F]1-NBX, with potentially superior metabolic profiles, highlights the ongoing efforts to refine the tools for A1AR imaging. Future studies directly comparing these tracers, ideally including knockout models, will be crucial for determining the optimal radioligand for specific research and clinical applications.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ciprofloxacin. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Ciprofloxacin, especially in powder form or when preparing solutions, the following personal protective equipment is mandatory to prevent exposure.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1] Eye protection must conform to regulations such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1] If splashes are a risk, safety glasses with side-shields should be worn.[2]
Skin Protection:
-
Gloves: Wear protective gloves. Nitrile rubber gloves are a suitable option.[2][3] Gloves must comply with standards like EN374.[3][4] It is crucial to avoid skin contact when removing gloves and other protective gear.[5]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] For bulk processing or where skin contact is possible, impervious protective clothing is recommended.[4] Long-sleeved clothing should be worn.[3]
Respiratory Protection:
-
Under normal use, respiratory protection is not typically required.[1] However, if dust is generated or if occupational exposure limits are exceeded, a suitable particulate respirator should be worn.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for Ciprofloxacin.
| Property | Value | Source |
| Molecular Formula | C17H18FN3O3 | [1] |
| Molecular Weight | 331.34 g/mol | [1] |
| Elimination Half-Life | 3 to 4 hours (in young adults) | [6] |
| Solubility | Insoluble in water | [1] |
| Storage Temperature | Room temperature, away from moisture and heat.[7] Liquid suspensions should not be frozen.[7] | [7][8] |
Experimental Protocol: Preparation of a Ciprofloxacin Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of Ciprofloxacin in an appropriate solvent.
Materials:
-
Ciprofloxacin powder
-
0.2 M Hydrochloric acid (HCl)[9]
-
Deionized water[10]
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified above)
Procedure:
-
Don PPE: Before handling the chemical, put on your lab coat, gloves, and safety goggles.
-
Weigh Ciprofloxacin: Accurately weigh the desired amount of Ciprofloxacin powder in a fume hood to avoid inhalation of dust.
-
Dissolve in Acid: Transfer the powder to a beaker. Add a small amount of 0.2 M HCl to dissolve the powder with the aid of a magnetic stirrer.[9]
-
Dilute to Final Volume: Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker with deionized water and add the rinsing to the volumetric flask to ensure all the Ciprofloxacin is transferred. Add deionized water to the mark to reach the final desired volume.
-
Mix and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the stock solution in a tightly sealed container at the recommended temperature.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Store in a dry, cool, and well-ventilated place in tightly closed containers.[2]
-
Handle in accordance with good industrial hygiene and safety practices.[1][3]
Spill Management:
-
For minor spills, clean up immediately, avoiding dust generation.[5] Use dry clean-up procedures like vacuuming or sweeping.[5] If sweeping, dampen with water to prevent dusting.[5]
-
For major spills, evacuate non-essential personnel from the area.[11]
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.[4][11]
-
Collect spilled material in a labeled, sealed container for disposal.[4]
Disposal:
-
Dispose of waste in an appropriately labeled and sealed container.[4]
-
For unused or expired medication, drug take-back programs are the preferred method of disposal.[12][13]
-
If a take-back program is not available, mix the medication with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[12][13]
-
Always remove personal information from medication packaging before disposal.[12]
Visual Workflow Guides
Caption: Correct sequence for putting on Personal Protective Equipment.
Caption: Step-by-step procedure for cleaning up a Ciprofloxacin spill.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. fishersci.ie [fishersci.ie]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ciprofloxacin Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 8. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joghr.org [joghr.org]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 13. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
